Mmp-9-IN-8
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H21F4N7O |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[7-methyl-4-(4-methylpiperazin-1-yl)pyrrolo[2,3-d]pyrimidin-2-yl]urea |
InChI |
InChI=1S/C20H21F4N7O/c1-29-7-9-31(10-8-29)17-13-5-6-30(2)16(13)26-18(27-17)28-19(32)25-12-3-4-15(21)14(11-12)20(22,23)24/h3-6,11H,7-10H2,1-2H3,(H2,25,26,27,28,32) |
InChI Key |
FYIUOTTYVXNBEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2C=CN3C)NC(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Matrix Metalloproteinase-9 (MMP-9) and Its Inhibition
Disclaimer: Publicly available scientific literature and databases did not yield specific information on a molecule designated "MMP-9-IN-8." Therefore, this guide provides a comprehensive overview of the mechanism of action of Matrix Metalloproteinase-9 (MMP-9) and the general principles of its inhibition, which would be the foundational knowledge for understanding any specific MMP-9 inhibitor. The quantitative data and experimental protocols are representative examples derived from common methodologies in the field of MMP-9 research.
Introduction to MMP-9
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components.[1][2] Its primary substrates include type IV and V collagens, gelatin, and elastin.[1] MMP-9 is involved in various physiological processes, including tissue remodeling, wound healing, and immune cell migration.[1][3] However, its dysregulation is implicated in a wide range of pathologies, such as cancer metastasis, neuroinflammation, and cardiovascular diseases.
MMP-9 Structure and Activation
MMP-9 is synthesized as an inactive zymogen, pro-MMP-9. Its structure comprises a pro-domain, a catalytic domain containing the zinc-binding site, a fibronectin type II domain, and a hemopexin-like C-terminal domain. The pro-domain maintains the enzyme in an inactive state through a "cysteine switch" mechanism, where a cysteine residue in the pro-domain coordinates with the catalytic zinc ion. Activation of pro-MMP-9 involves the proteolytic cleavage of the pro-domain by other proteases, such as MMP-3 or plasmin, which disrupts the cysteine-zinc interaction and exposes the active site.
Signaling Pathways Regulating MMP-9 Expression
The expression of MMP-9 is tightly regulated by a complex network of signaling pathways initiated by various extracellular stimuli, including growth factors and pro-inflammatory cytokines like TNF-α, IL-1β, and TGF-β. These stimuli activate downstream signaling cascades that converge on the activation of transcription factors, which then bind to the MMP-9 gene promoter to induce its transcription.
Key signaling pathways involved in MMP-9 regulation include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK, JNK, and p38 MAPK pathways are frequently implicated in the upregulation of MMP-9.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is another significant contributor to the induction of MMP-9 expression.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that directly binds to the MMP-9 promoter, and its activation is a central event in inflammation-induced MMP-9 expression.
-
Wnt/β-catenin Signaling Pathway: In certain cellular contexts, such as embryonic neural stem cells, the canonical Wnt pathway has been shown to upregulate MMP-9 expression.
Visualization of Key Signaling Pathways
Caption: Simplified signaling pathways leading to MMP-9 expression.
Mechanism of Action of MMP-9 Inhibition
Inhibition of MMP-9 can be achieved through several mechanisms, which are the primary targets for the development of therapeutic agents.
-
Active Site Inhibition: This is the most common strategy, involving molecules that chelate the catalytic zinc ion in the active site, thereby preventing substrate binding and cleavage.
-
Inhibition of MMP-9 Expression: Targeting the upstream signaling pathways that regulate MMP-9 transcription can effectively reduce the production of the enzyme.
-
Inhibition of Pro-MMP-9 Activation: Preventing the proteolytic cleavage of the pro-domain would maintain the enzyme in its inactive state.
Quantitative Data for a Hypothetical MMP-9 Inhibitor
The following table presents hypothetical quantitative data that would be essential for characterizing a novel MMP-9 inhibitor.
| Parameter | Value | Description |
| IC50 (MMP-9) | 15 nM | The half-maximal inhibitory concentration against purified MMP-9 enzyme. |
| IC50 (MMP-2) | 250 nM | The half-maximal inhibitory concentration against MMP-2, indicating selectivity. |
| Ki (MMP-9) | 5 nM | The inhibition constant, reflecting the binding affinity to MMP-9. |
| Cellular Efficacy (HT-1080 cells) | 100 nM | The effective concentration to inhibit MMP-9 activity in a cellular context. |
| In vivo Efficacy (Tumor Xenograft Model) | 5 mg/kg | The effective dose to reduce tumor growth or metastasis in an animal model. |
Experimental Protocols for Assessing MMP-9 Inhibition
In Vitro MMP-9 Inhibition Assay (Enzymatic Assay)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified MMP-9.
Caption: Workflow for an in vitro MMP-9 enzymatic inhibition assay.
Methodology:
-
A fluorogenic peptide substrate for MMP-9 is used.
-
Purified, active human MMP-9 is incubated with varying concentrations of the test inhibitor.
-
The substrate is added, and the increase in fluorescence, resulting from the cleavage of the substrate by MMP-9, is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction rate against the inhibitor concentration.
Gelatin Zymography (Cell-based Assay)
This technique assesses the effect of an inhibitor on the activity of MMP-9 secreted by cells.
Caption: Workflow for gelatin zymography.
Methodology:
-
Cells known to secrete MMP-9 (e.g., HT-1080 fibrosarcoma cells) are treated with the test inhibitor.
-
The cell culture supernatant, containing secreted pro-MMP-9, is collected.
-
The supernatant is subjected to electrophoresis on a polyacrylamide gel co-polymerized with gelatin.
-
The gel is then incubated in a buffer that allows the MMPs to renature and digest the gelatin.
-
The gel is stained with Coomassie Brilliant Blue, which stains the intact gelatin.
-
MMP-9 activity is visualized as clear bands on a blue background where the gelatin has been degraded. The intensity of the bands corresponds to the level of MMP-9 activity.
Western Blotting
This method is used to determine the effect of an inhibitor on the protein levels of MMP-9.
Methodology:
-
Cells are treated with the test inhibitor.
-
Cell lysates or culture supernatants are collected.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for MMP-9, followed by a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescent substrate. This allows for the quantification of both pro-MMP-9 and active MMP-9 levels.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to assess the impact of an inhibitor on the mRNA expression of MMP-9.
Methodology:
-
Cells are treated with the test inhibitor.
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for PCR with primers specific for the MMP-9 gene.
-
The amplification of the MMP-9 gene is monitored in real-time using a fluorescent dye.
-
The relative expression of MMP-9 mRNA is calculated after normalization to a housekeeping gene.
Conclusion
MMP-9 is a critical enzyme in both physiological and pathological processes, making it an attractive therapeutic target. A thorough understanding of its complex regulation through various signaling pathways is essential for the development of effective and specific inhibitors. The characterization of any novel MMP-9 inhibitor requires a multi-faceted approach, employing a combination of enzymatic, cell-based, and molecular biology techniques to elucidate its precise mechanism of action and therapeutic potential.
References
An In-depth Technical Guide to the Discovery and Development of Matrix Metalloproteinase-9 (MMP-9) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Mmp-9-IN-8" could not be identified in publicly available scientific literature or patent databases. This guide therefore provides a comprehensive overview of the discovery and development of Matrix Metalloproteinase-9 (MMP-9) inhibitors as a class, leveraging data from well-documented examples.
Introduction: MMP-9 as a Therapeutic Target
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. Under physiological conditions, MMP-9 is involved in processes such as embryonic development, tissue remodeling, and wound healing. However, its dysregulation and overexpression are strongly implicated in a wide array of pathologies, including cancer metastasis, neuroinflammatory diseases, cardiovascular disorders, and chronic inflammatory conditions.
The critical role of MMP-9 in disease progression is multifaceted. It facilitates cancer cell invasion and metastasis by breaking down the ECM, promotes angiogenesis by releasing pro-angiogenic factors like VEGF, and modulates the immune response by processing cytokines and chemokines.[1][2] This makes MMP-9 an attractive, albeit challenging, therapeutic target. Early efforts to develop MMP inhibitors were plagued by a lack of specificity, leading to off-target effects and clinical trial failures.[3][4] This has driven the development of highly selective inhibitors, a key focus of modern drug discovery campaigns.[3]
Discovery and Development Strategies for MMP-9 Inhibitors
The quest for effective and safe MMP-9 inhibitors has evolved from broad-spectrum active-site binders to highly selective agents targeting unique structural features of the enzyme.
Active-Site Inhibition
The catalytic activity of MMPs is dependent on a zinc ion located in the active site. The first generation of inhibitors were broad-spectrum agents, such as peptidomimetics with a hydroxamate group (e.g., Marimastat), which chelate this zinc ion. While potent, their lack of selectivity led to significant side effects, most notably musculoskeletal syndrome, due to the inhibition of other MMPs essential for normal tissue homeostasis.
Subsequent efforts focused on designing more selective active-site inhibitors by exploiting subtle differences in the S1' specificity pocket among different MMPs. Compounds like AZD1236 achieve selectivity for MMP-9 and MMP-12 over other MMPs through this strategy.
Allosteric Inhibition of Zymogen Activation
A novel and highly selective approach is to prevent the activation of the MMP-9 pro-enzyme (pro-MMP-9 or zymogen). MMP-9 is secreted as an inactive zymogen and requires proteolytic cleavage to become active. The compound JNJ0966 is a first-in-class small molecule that binds to an allosteric pocket near the zymogen cleavage site. This binding event prevents the conversion of pro-MMP-9 to its active form without affecting the catalytic activity of already-activated MMP-9 or other MMPs. This strategy offers a superior selectivity profile, as the allosteric site is not conserved across the MMP family.
Antibody-Based Inhibition
Monoclonal antibodies offer high specificity and affinity. Andecaliximab (GS-5745) is a humanized monoclonal antibody that targets MMP-9. It functions by inhibiting pro-MMP-9 activation and non-competitively inhibiting the activity of the mature enzyme. This biological approach has been explored in clinical trials for various cancers and inflammatory diseases.
Quantitative Data of Representative MMP-9 Inhibitors
The following tables summarize the inhibitory potency and selectivity of key MMP-9 inhibitors.
Table 1: Small Molecule Inhibitors of MMP-9
| Compound Name | Mechanism of Action | Target(s) | IC50 / Ki | Selectivity Profile |
| Marimastat (BB-2516) | Broad-spectrum, active-site (zinc chelation) | MMPs | MMP-9: 3 nM , MMP-1: 5 nM, MMP-2: 6 nM, MMP-14: 9 nM, MMP-7: 13 nM | |
| AZD1236 | Selective, active-site | MMP-9, MMP-12 | MMP-9: 4.5 nM , MMP-12: 6.1 nM | >10-fold selective vs MMP-2/13; >350-fold vs other MMPs |
| JNJ0966 | Selective, allosteric inhibition of zymogen activation | pro-MMP-9 | IC50: 440 nM (for activation) | No effect on catalytic activity of MMP-1, -2, -3, -9, -14 or activation of pro-MMP-2 |
| Ilomastat (GM6001) | Broad-spectrum, active-site | MMPs | MMP-9: 0.5 nM , MMP-1: 1.5 nM, MMP-2: 1.1 nM, MMP-3: 1.9 nM | |
| SB-3CT | Selective, active-site | MMP-2, MMP-9 | MMP-9: Ki = 600 nM , MMP-2: Ki = 13.9 nM | High selectivity for gelatinases (MMP-2, MMP-9) |
| MMP-2/MMP-9 Inhibitor I | Selective, active-site | MMP-2, MMP-9 | MMP-9: 240 nM , MMP-2: 310 nM | Selective for MMP-2 and MMP-9 |
Table 2: Antibody-Based Inhibitors of MMP-9
| Compound Name | Mechanism of Action | Target | Affinity (KD) | Clinical Status (Selected) |
| Andecaliximab (GS-5745) | Non-competitive inhibition, blocks zymogen activation | MMP-9 | Higher affinity for pro-MMP-9 (0.008–0.043 nM) vs. active MMP-9 (2.0–6.6 nM) | Phase II/III trials for gastric cancer and ulcerative colitis completed |
Experimental Protocols
The discovery and characterization of MMP-9 inhibitors involve a cascade of biochemical and cell-based assays, followed by preclinical in vivo validation.
High-Throughput Screening (HTS) for Inhibitor Discovery
The initial identification of novel inhibitors often relies on HTS.
-
Protocol: Thermal Shift Assay (e.g., ThermoFluor®)
-
Objective: To identify compounds that bind to the target protein (e.g., pro-MMP-9) by measuring changes in its thermal stability.
-
Reagents: Purified recombinant pro-MMP-9, fluorescent dye (e.g., SYPRO Orange), compound library.
-
Procedure: a. Dispense purified pro-MMP-9 into a 384-well PCR plate. b. Add compounds from the library to individual wells at a final concentration (e.g., 10 µM). c. Add the fluorescent dye, which binds to hydrophobic regions of the protein as it unfolds. d. Seal the plate and place it in a real-time PCR instrument. e. Apply a thermal gradient (e.g., from 25°C to 95°C) and measure fluorescence at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A significant positive shift in Tm in the presence of a compound indicates binding and stabilization. The affinity (KD) can be estimated from these shifts. This method was used to identify JNJ0966.
-
In Vitro MMP Inhibition Assay
This assay quantifies the potency of an inhibitor against the catalytic activity of the enzyme.
-
Protocol: Fluorogenic Substrate Assay
-
Objective: To measure the IC50 value of a compound against active MMP-9.
-
Reagents: Activated recombinant human MMP-9, fluorogenic MMP substrate (e.g., DQ™-gelatin, which is quenched until cleaved), assay buffer, test compound, and a broad-spectrum inhibitor (e.g., GM6001) as a positive control.
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the activated MMP-9 enzyme. c. Add the diluted test compound to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Measure the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Zymography
A technique to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
-
Protocol: Gelatin Zymography
-
Objective: To visualize MMP-9 activity in samples like cell culture supernatant or tissue lysates.
-
Procedure: a. Prepare a polyacrylamide gel copolymerized with gelatin (e.g., 1 mg/mL). b. Load protein samples prepared in non-reducing sample buffer (to preserve enzyme structure). c. Perform electrophoresis under non-denaturing conditions (or with SDS but without boiling or reducing agents). d. After electrophoresis, wash the gel in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow enzymes to refold. e. Incubate the gel overnight in a developing buffer containing Ca2+ and Zn2+ at 37°C. f. Stain the gel with Coomassie Brilliant Blue and then destain.
-
Data Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight identifies the specific MMP (pro- and active forms).
-
Visualizations: Pathways and Workflows
MMP-9 Activation and Inhibition Pathway
Caption: MMP-9 activation pathway and points of intervention for different classes of inhibitors.
Experimental Workflow for MMP-9 Inhibitor Characterization
Caption: A generalized workflow for the discovery and preclinical development of MMP-9 inhibitors.
Clinical Development and Future Perspectives
Despite the strong preclinical rationale, the clinical development of MMP inhibitors has been challenging. Broad-spectrum inhibitors like Marimastat failed to show significant survival benefits in late-stage cancer trials, often accompanied by dose-limiting toxicity.
More selective agents have shown better safety profiles. AZD1236 was generally well-tolerated in a Phase IIa trial for COPD, although therapeutic efficacy was not demonstrated in that specific study. It has since been repurposed and has shown significant benefits in preclinical models of spinal cord injury. The monoclonal antibody Andecaliximab (GS-5745) has been evaluated in Phase II and III trials for gastric cancer and ulcerative colitis, showing a favorable safety profile but failing to meet primary efficacy endpoints in the UC trial.
The future of MMP-9 inhibition likely resides in:
-
Highly Selective Agents: The development of allosteric inhibitors and specific antibodies has overcome the primary hurdle of off-target toxicity.
-
Biomarker-Driven Patient Selection: Identifying patient populations with high MMP-9 activity or tumors dependent on MMP-9 signaling will be crucial for clinical success.
-
Combination Therapies: Using MMP-9 inhibitors to remodel the tumor microenvironment may enhance the efficacy of immunotherapies or conventional chemotherapies.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of MMP-9-IN-8 in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM), a process integral to cancer progression, invasion, and metastasis.[1][2] Elevated levels of MMP-9 are associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[3] This technical guide focuses on MMP-9-IN-8, a recently identified inhibitor of MMP-9, and elucidates its mechanism of action, its impact on cancer cell viability, and the signaling pathways it modulates. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways to support further research and drug development efforts in oncology.
Introduction to MMP-9 in Cancer
Matrix metalloproteinases (MMPs) are a family of enzymes crucial for tissue remodeling and the breakdown of the ECM.[2] In the context of cancer, MMPs, particularly MMP-9 (also known as gelatinase B), are overexpressed in malignant tumors and contribute significantly to their growth and spread.[3] MMP-9 facilitates cancer progression through several mechanisms:
-
ECM Degradation: By degrading type IV and V collagens, major components of the basement membrane, MMP-9 allows cancer cells to break through physical barriers and invade surrounding tissues.
-
Angiogenesis: MMP-9 promotes the formation of new blood vessels, a process essential for tumor growth and survival, by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) from the ECM.
-
Metastasis: The degradation of the ECM by MMP-9 is a critical step in the metastatic cascade, enabling cancer cells to enter the bloodstream and establish secondary tumors at distant sites.
-
Modulation of Cell Signaling: MMP-9 can cleave and activate or inactivate various signaling molecules, including growth factors and cytokines, thereby influencing cell proliferation, survival, and migration.
Given its multifaceted role in cancer, the development of specific MMP-9 inhibitors is a promising strategy for anti-cancer therapy.
This compound: A Novel Pyrrolopyrimidine-Based Inhibitor
This compound, also identified as "Compound 3" in foundational research, is a novel small molecule inhibitor belonging to the pyrrolopyrimidine class of compounds. It has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of MMP-9 and its ability to induce apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's efficacy and potency.
| Parameter | Value | Cell Line | Reference |
| MMP-9 Inhibition (at 10 µM) | 42.16% | Not specified | |
| MMP-9 Inhibition (at 50 µM) | 58.28% | Not specified | |
| IC50 (Cell Viability) | 23.42 µM | MCF-7 | |
| MMP-9 Inhibition (at IC50) | 42.16 ± 5.10% (after 48h treatment) | MCF-7 |
Table 1: In Vitro Efficacy of this compound
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the direct inhibition of MMP-9's enzymatic activity. This inhibition leads to a cascade of downstream effects that collectively hinder cancer progression.
Direct Inhibition of MMP-9
The core mechanism of this compound is its ability to bind to and inhibit the catalytic activity of the MMP-9 enzyme. By doing so, it prevents the degradation of the extracellular matrix, a critical step for tumor invasion and metastasis.
Induction of Apoptosis in Cancer Cells
In addition to its direct enzymatic inhibition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In MCF-7 breast cancer cells, treatment with this compound at its IC50 concentration leads to a significant increase in the apoptotic cell population.
Signaling Pathways
The inhibition of MMP-9 by this compound is expected to interfere with several key signaling pathways that are aberrantly activated in cancer and are promoted by MMP-9 activity. These include pathways that regulate cell proliferation, survival, and invasion.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
MMP-9 Activity Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of MMP-9.
Materials:
-
MCF-7 cells
-
This compound
-
MMP-9 Activity Assay Kit (Fluorometric)
-
Lysis buffer
-
Protein concentration assay kit (e.g., BCA assay)
-
Fluorometric microplate reader
Procedure:
-
Treat MCF-7 cells with this compound at its IC50 concentration (23.42 µM) for 48 hours.
-
Lyse the cells using the provided lysis buffer and determine the total protein concentration.
-
Perform the MMP-9 activity assay according to the manufacturer's protocol. This typically involves incubating the cell lysate with a fluorogenic MMP-9 substrate.
-
Measure the fluorescence intensity over time using a fluorometric microplate reader.
-
Calculate the MMP-9 activity and express the inhibition as a percentage relative to the untreated control.
Conclusion and Future Directions
This compound is a promising MMP-9 inhibitor with demonstrated anti-cancer activity, particularly against breast cancer cells. Its ability to inhibit MMP-9 and induce apoptosis highlights its potential as a therapeutic candidate. Further research is warranted to fully elucidate its mechanism of action, evaluate its efficacy in a broader range of cancer models, and assess its in vivo activity and pharmacokinetic properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies targeting MMP-9.
References
- 1. Increased circulating levels of matrix metalloproteinase (MMP)-8, MMP-9, and pro-inflammatory markers in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Matrix Metalloproteinase-9 in Neuroinflammatory Pathways and the Therapeutic Potential of Its Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical mediator in the pathogenesis of various neuroinflammatory diseases. Its enzymatic activity contributes to the breakdown of the extracellular matrix, disruption of the blood-brain barrier (BBB), and modulation of inflammatory signaling cascades. Consequently, MMP-9 has emerged as a promising therapeutic target for neurological disorders such as ischemic stroke, traumatic brain injury, and multiple sclerosis. This technical guide provides an in-depth overview of the role of MMP-9 in neuroinflammatory pathways, with a focus on the therapeutic potential of its inhibition. While specific public data for a compound designated "MMP-9-IN-8" is unavailable, this guide will utilize data from other well-characterized MMP-9 inhibitors to illustrate the principles of its therapeutic modulation.
Introduction to MMP-9 and its Role in Neuroinflammation
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components, playing a crucial role in tissue remodeling, angiogenesis, and immune cell trafficking.[1] MMP-9, also known as gelatinase B, is a prominent member of this family, secreted as an inactive zymogen (pro-MMP-9) and activated by various proteases.[2][3] In the central nervous system (CNS), MMP-9 expression is typically low under physiological conditions but is significantly upregulated in response to injury and inflammation.[4]
Dysregulated MMP-9 activity is implicated in the pathology of numerous neuroinflammatory conditions.[5] By degrading components of the basal lamina, such as type IV collagen and laminin, MMP-9 compromises the integrity of the blood-brain barrier (BBB). This disruption facilitates the infiltration of peripheral immune cells into the CNS, exacerbating the inflammatory response and contributing to neuronal damage. Furthermore, MMP-9 can directly cleave and modulate the activity of various signaling molecules, including cytokines and chemokines, thereby amplifying neuroinflammatory cascades.
MMP-9 Signaling in Neuroinflammatory Pathways
MMP-9 is a key player in a complex network of signaling pathways that drive neuroinflammation. Its expression and activity are regulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In turn, activated MMP-9 can process and activate these same cytokines, creating a positive feedback loop that sustains the inflammatory environment.
One of the critical downstream effects of MMP-9 is the activation of transforming growth factor-beta (TGF-β), a pleiotropic cytokine with both pro- and anti-inflammatory roles. MMP-9 can also modulate the activity of chemokines like interleukin-8 (IL-8), enhancing neutrophil chemotaxis and recruitment to the site of inflammation. The nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, is also intertwined with MMP-9 activity. Pro-inflammatory stimuli that activate NF-κB can induce MMP-9 expression, while MMP-9 itself can influence NF-κB signaling.
Below is a diagram illustrating the central role of MMP-9 in neuroinflammatory signaling pathways.
Caption: A diagram of MMP-9's central role in neuroinflammatory signaling cascades.
Quantitative Data on MMP-9 Inhibitors
While specific data for "this compound" is not publicly available, numerous other MMP-9 inhibitors have been characterized. The inhibitory potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several known MMP-9 inhibitors.
| Inhibitor Name | Target(s) | IC50 (MMP-9) | Cell Line/Assay Condition | Reference |
| MMP-2/MMP-9-IN-1 | MMP-2, MMP-9 | 0.24 µM | In vitro enzyme assay | |
| Compound 8 | MMP-9 | 3.8 ± 0.7 nM | MDA-MB-231 cells | |
| GS-5745 (Andecaliximab) | MMP-9 | - | Preclinical models | |
| SB-3CT | MMP-2, MMP-9 | - | In vivo TBI model | |
| 8-hydroxyquinoline derivative 5e | MMP-2, MMP-9 | Submicromolar | A549 cells |
Note: The absence of a specific IC50 value indicates that the data was not explicitly provided in the cited source, although the compound was shown to be an effective inhibitor.
Experimental Protocols
The study of MMP-9 in neuroinflammatory pathways involves a variety of experimental techniques. Below are detailed methodologies for key experiments commonly cited in the literature.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect the activity of gelatinases, such as MMP-9, in biological samples.
-
Sample Preparation: Homogenize brain tissue samples in a non-reducing sample buffer.
-
Electrophoresis: Separate proteins on a polyacrylamide gel containing gelatin as a substrate.
-
Renaturation and Development: Wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The molecular weight of the bands can be used to distinguish between pro-MMP-9 and active MMP-9.
Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-9 Quantification
ELISA is a quantitative immunoassay used to measure the concentration of MMP-9 in various samples.
-
Coating: Coat a 96-well plate with a capture antibody specific for human MMP-9.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Add standards and samples (e.g., cell culture supernatant, serum, tissue homogenates) to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of MMP-9 in the samples is determined by comparison to a standard curve.
In Vivo Mouse Model of Neuroinflammation (e.g., Spinal Cord Injury)
Animal models are essential for studying the in vivo effects of MMP-9 and its inhibitors.
-
Animal Preparation: Use adult male CD1 mice (8-10 weeks old). Anesthetize the mice with an appropriate anesthetic (e.g., ketamine and xylazine).
-
Surgical Procedure: Perform a laminectomy to expose the spinal cord at the desired level (e.g., T5-T8). Induce a spinal cord injury (SCI) using a standardized method, such as extradural compression with an aneurysm clip.
-
Inhibitor Administration: Administer the MMP-9 inhibitor (e.g., via intraperitoneal injection) at a predetermined dose and time course relative to the injury.
-
Behavioral Assessment: Evaluate motor function at various time points post-injury using tests such as the Basso Mouse Scale (BMS) or rotarod test.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect spinal cord tissue for histological analysis, zymography, or ELISA to assess the extent of injury, inflammation, and MMP-9 activity.
Below is a workflow diagram for a typical in vivo experiment to evaluate an MMP-9 inhibitor.
Caption: A generalized workflow for evaluating the efficacy of an MMP-9 inhibitor in an in vivo model.
Conclusion and Future Directions
MMP-9 plays a multifaceted and critical role in the progression of neuroinflammatory diseases. Its ability to disrupt the BBB, modulate cytokine and chemokine activity, and contribute to a cycle of inflammation makes it a compelling target for therapeutic intervention. While the development of broad-spectrum MMP inhibitors has been hampered by off-target effects, the pursuit of highly selective MMP-9 inhibitors holds significant promise. Future research should focus on the development of novel, specific MMP-9 inhibitors and their rigorous evaluation in preclinical models of neuroinflammation. A deeper understanding of the complex regulatory networks involving MMP-9 will be crucial for designing effective therapeutic strategies to mitigate the devastating consequences of neuroinflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A delicate balance: role of MMP-9 in brain development and pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of neuroinflammation by matrix metalloproteinase-8 inhibitor derivatives in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Mmp-9-IN-8 and Blood-Brain Barrier Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including chemical structure and specific quantitative data for a molecule designated "Mmp-9-IN-8," is limited. This guide synthesizes the established role of Matrix Metalloproteinase-9 (MMP-9) in blood-brain barrier (BBB) integrity and the effects of its selective inhibition, using data from well-characterized selective MMP-9 inhibitors as a proxy. The experimental protocols and signaling pathways described are standard methodologies in the field and are directly applicable to the study of novel MMP-9 inhibitors.
Executive Summary
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a critical event in the pathogenesis of numerous neurological diseases, including stroke, traumatic brain injury, multiple sclerosis, and neurodegenerative disorders. Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a key enzyme implicated in the degradation of the extracellular matrix and tight junction proteins that are fundamental to BBB integrity. Upregulation and activation of MMP-9 are strongly associated with increased BBB permeability. Consequently, selective inhibition of MMP-9 presents a promising therapeutic strategy to preserve BBB function and mitigate neuroinflammation and neuronal damage. This technical guide provides an in-depth overview of the role of MMP-9 at the BBB, the mechanism of its inhibition, and detailed experimental protocols for evaluating the efficacy of selective MMP-9 inhibitors.
The Role of MMP-9 in Blood-Brain Barrier Disruption
MMP-9 contributes to the breakdown of the BBB through the proteolytic degradation of its key structural components. The neurovascular unit, which comprises endothelial cells, pericytes, astrocytes, and the basal lamina, forms the BBB. MMP-9 targets several components of this unit.
Key Substrates of MMP-9 at the BBB:
-
Tight Junction Proteins: These proteins, which include occludin, claudins (especially claudin-5), and zonula occludens-1 (ZO-1), seal the paracellular space between adjacent endothelial cells. MMP-9 can directly cleave these proteins, leading to the opening of the BBB.[1][2]
-
Basal Lamina Components: The basal lamina provides structural support to the endothelial cells. MMP-9 degrades type IV collagen and laminin, major components of the basal lamina, thereby compromising the structural integrity of the blood vessels.[1]
-
Other Extracellular Matrix (ECM) Proteins: MMP-9 can also degrade other ECM components, further contributing to the destabilization of the neurovascular unit.
Increased expression and activity of MMP-9 are observed in various pathological conditions affecting the CNS. Pro-inflammatory cytokines like TNF-α and IL-1β, as well as oxidative stress, are potent inducers of MMP-9 expression in cerebral endothelial cells and astrocytes.[2][3]
Quantitative Data on Selective MMP-9 Inhibition
While specific data for "this compound" is unavailable, the following tables summarize quantitative data for other selective MMP-9 inhibitors, demonstrating their potential to preserve BBB integrity.
Table 1: In Vitro Efficacy of Selective MMP-9 Inhibitors
| Inhibitor | Assay | Cell Type | IC50 / EC50 | Effect on BBB Integrity | Reference |
| SB-3CT | Gelatin Zymography | - | IC50 for MMP-9 | Attenuated degradation of ZO-1 and laminin. | |
| JNJ0966 | HT1080 cell invasion | HT1080 fibrosarcoma cells | IC50 = 1.0 µM | Prevents proMMP-9 activation, indirectly preserving matrix integrity. | |
| GM6001 (Broad-spectrum) | Cell Invasion | HT1080 fibrosarcoma cells | IC50 = 1.4 µM | Inhibited invasion through Matrigel. |
Table 2: In Vivo Efficacy of Selective MMP-9 Inhibitors
| Inhibitor | Animal Model | Dosage | Outcome | Reference |
| SB-3CT | Mouse model of focal cerebral ischemia | - | Reduced infarct volume and neuronal apoptosis, preserved laminin. | |
| JNJ0966 | Mouse experimental autoimmune encephalomyelitis (EAE) | - | Ameliorated disease pathology. |
Experimental Protocols
In Vitro Blood-Brain Barrier Model
This protocol describes the establishment of a co-culture Transwell model to mimic the BBB in vitro.
-
Cell Culture:
-
Culture primary or immortalized brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3) and astrocytes (e.g., C6 glioma cells) in their respective recommended media.
-
-
Transwell Setup:
-
Coat the apical side of a 0.4 µm pore size Transwell insert with a suitable extracellular matrix component (e.g., collagen I or Matrigel).
-
Seed the endothelial cells onto the coated insert.
-
Seed astrocytes in the bottom of the well (basolateral compartment).
-
Allow the cells to co-culture for several days to form a tight monolayer.
-
-
Assessment of Barrier Integrity:
-
Measure Transendothelial Electrical Resistance (TEER) daily using a volt-ohm meter. A stable and high TEER value (typically >150 Ω·cm²) indicates a confluent and tight monolayer.
-
Perform permeability assays using fluorescently labeled tracers of different molecular weights (e.g., sodium fluorescein, FITC-dextran).
-
Measurement of Transendothelial Electrical Resistance (TEER)
-
Equilibrate the culture plates to room temperature for 15-20 minutes before measurement.
-
Use a sterile "chopstick" electrode pair.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance reading.
-
Subtract the resistance of a blank, cell-free insert from the reading of the cell-seeded inserts.
-
Multiply the corrected resistance by the surface area of the Transwell membrane to obtain the TEER value in Ω·cm².
In Vivo Assessment of BBB Permeability (Evans Blue Extravasation)
-
Anesthetize the animal (e.g., mouse or rat).
-
Inject a 2% solution of Evans blue dye in saline intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.
-
Allow the dye to circulate for a defined period (e.g., 1-2 hours).
-
Transcardially perfuse the animal with saline to remove the dye from the vasculature.
-
Dissect the brain and homogenize specific regions in a suitable solvent (e.g., formamide or trichloroacetic acid).
-
Centrifuge the homogenate to pellet the tissue debris.
-
Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (around 620 nm for absorbance) to quantify the amount of extravasated dye.
Gelatin Zymography for MMP-9 Activity
-
Collect conditioned media from cell cultures or prepare brain tissue homogenates.
-
Separate proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C overnight to allow for gelatin degradation by MMPs.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatinase activity will appear as clear bands against a blue background. The molecular weight of the bands can be used to distinguish between pro-MMP-9 and active MMP-9.
Immunofluorescence Staining for Tight Junction Proteins
-
Fix brain cryosections or cultured endothelial cells on coverslips with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate with a primary antibody against the tight junction protein of interest (e.g., rabbit anti-ZO-1 or mouse anti-occludin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections or coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the staining using a fluorescence or confocal microscope. Discontinuous or fragmented staining at the cell borders indicates a loss of tight junction integrity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in MMP-9 regulation at the BBB and a typical experimental workflow for evaluating an MMP-9 inhibitor.
Caption: Signaling pathways leading to MMP-9-mediated BBB disruption.
References
- 1. Matrix metalloproteinase-9 deficiency leads to prolonged foreign body response in the brain associated with increased IL-1β levels and leakage of the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of MMP-9 Expression and Endothelial Injury by Oxidative Stress after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Mmp-9-IN-8's Impact on Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1] Its substrates include gelatin, types IV and V collagen, and elastin.[1][2] Through its enzymatic activity, MMP-9 is critically involved in physiological processes such as tissue remodeling, wound healing, and angiogenesis.[3] However, the dysregulation of MMP-9 activity is strongly implicated in a range of pathologies, including tumor metastasis, chronic inflammation, fibrosis, and cardiovascular diseases.
The significant correlation between elevated MMP-9 activity and disease progression underscores its importance as a therapeutic target. Inhibition of MMP-9 can prevent the excessive breakdown of the ECM, modulate inflammatory responses, and impede pathological tissue remodeling. While this guide is framed around the query for "Mmp-9-IN-8," publicly available, specific data for a compound with this exact designation is limited. Therefore, this document will provide a comprehensive overview of the effects of potent and selective MMP-9 inhibitors on ECM remodeling, using principles and data derived from well-characterized inhibitors of this class. We will explore the mechanism of action, quantifiable effects on the ECM, relevant signaling pathways, and detailed experimental protocols for assessing inhibitor efficacy.
Core Mechanism: MMP-9 in ECM Degradation
MMP-9's primary function in ECM remodeling is the proteolytic cleavage of its core structural components. This degradation is a crucial step in processes that require cell migration and tissue restructuring, such as angiogenesis and immune cell trafficking. MMP-9 is typically secreted as an inactive pro-enzyme (pro-MMP-9) and requires activation in the extracellular space. Once activated, it can directly cleave a variety of substrates.
Beyond direct ECM degradation, MMP-9 modulates the tissue microenvironment by processing non-ECM substrates, including cytokines and chemokines. For instance, MMP-9 can cleave and activate pro-forms of signaling molecules like TGF-β and TNF-α, which are potent drivers of inflammation and fibrosis. By inhibiting MMP-9, the downstream effects of these activated signaling molecules can be attenuated, further contributing to the therapeutic effect.
The mechanism of MMP-9 inhibition typically involves targeting the catalytic domain of the enzyme. Many small molecule inhibitors are designed to chelate the essential zinc ion in the active site, rendering the enzyme proteolytically inactive.
Caption: General mechanism of MMP-9 inhibition preventing ECM degradation.
Quantitative Effects of MMP-9 Inhibition
The inhibition of MMP-9 leads to measurable changes in ECM composition and cellular behavior. Data from various preclinical models demonstrate that blocking MMP-9 activity can preserve ECM integrity and reduce pro-fibrotic and pro-invasive cellular phenotypes.
| Parameter Measured | Model System | Treatment | Key Quantitative Finding | Reference |
| Collagen Deposition | CCl₄-induced liver fibrosis (mice) | Inactive MMP-9 mutants (TIMP-1 scavengers) | Significant reduction in hydroxyproline content, indicating decreased collagen deposition. | |
| Myofibroblast Activation | Unilateral Ureteral Obstruction (UUO) kidney fibrosis model (MMP-9-/- mice) | Genetic deletion of MMP-9 | Significant decrease in α-SMA (alpha-smooth muscle actin) levels, a marker for myofibroblast activation. | |
| TGF-β1 Activation | Airway Basal-like Cells from IPF patients | Andecaliximab (anti-MMP9 antibody) | Blocked TGF-β1-induced Smad2 phosphorylation in responder cells. | |
| Tumor Cell Invasion | In vitro invasion assay | MMP-9 inhibitor | Dose-dependent reduction in cancer cell invasion through a basement membrane matrix. | |
| Fibronectin Cleavage | Post-Myocardial Infarction (MI) model (MMP-9 null mice) | Genetic deletion of MMP-9 | Reduced levels of fibronectin cleavage products in the infarct region of the left ventricle. |
Signaling Pathways Modulated by MMP-9
MMP-9 expression and activity are regulated by a complex network of signaling pathways, and MMP-9 itself influences downstream signaling. Pro-inflammatory cytokines like TNF-α and interleukins can activate transcription factors such as NF-κB and AP-1, which in turn drive MMP-9 gene expression. Once active, MMP-9 can perpetuate these signals by releasing matrix-sequestered growth factors or activating latent ones, most notably TGF-β, a master regulator of fibrosis. Inhibiting MMP-9 disrupts this feedback loop, leading to reduced pro-fibrotic and pro-inflammatory signaling.
Caption: Signaling pathway showing MMP-9 regulation and points of inhibition.
Experimental Protocols
Gelatin Zymography for MMP-9 Activity Assessment
This technique is used to detect the gelatinolytic activity of MMP-9 in biological samples.
Methodology:
-
Sample Preparation: Homogenize tissues or collect conditioned media from cell cultures. Determine protein concentration using a standard assay (e.g., BCA). Mix samples with non-reducing SDS sample buffer (do not boil).
-
Electrophoresis: Load equal amounts of protein onto a polyacrylamide gel copolymerized with gelatin (e.g., 1 mg/mL). Run the gel at 4°C to separate proteins by size.
-
Renaturation: After electrophoresis, wash the gel in a renaturation buffer (e.g., 2.5% Triton X-100) for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl₂, ZnCl₂, and Brij-35) at 37°C for 12-48 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain with a solution of methanol and acetic acid.
-
Analysis: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the band, which can be quantified by densitometry, corresponds to the level of enzymatic activity. Pro-MMP-9 (92 kDa) and active MMP-9 (~82 kDa) can be distinguished by their molecular weights.
Fluorometric MMP-9 Inhibitor Screening Assay
This is a high-throughput method for quantifying MMP-9 activity and screening for potential inhibitors.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer such as 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
-
MMP-9 Enzyme: Reconstitute lyophilized human MMP-9 in assay buffer to a stock concentration. Keep on ice.
-
Fluorogenic Substrate: Use a FRET-based peptide substrate that is specifically cleaved by MMP-9 (e.g., Mca-PLGL-Dpa-AR-NH₂).
-
Inhibitor: Dissolve the test compound (e.g., this compound) and a known control inhibitor (e.g., NNGH) in a suitable solvent like DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add test inhibitor solutions to sample wells and a known inhibitor to positive control wells. Add solvent only to enzyme control wells.
-
Add a pre-determined amount of diluted MMP-9 enzyme to all wells except the background control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.
-
Calculate the IC₅₀ value by plotting percent inhibition against a range of inhibitor concentrations.
-
Caption: Experimental workflow for screening and validating MMP-9 inhibitors.
Conclusion
The inhibition of Matrix Metalloproteinase-9 represents a promising therapeutic strategy for a multitude of diseases characterized by aberrant extracellular matrix remodeling. By blocking the catalytic activity of MMP-9, inhibitors can directly prevent the degradation of key ECM proteins like collagen and elastin, thereby preserving tissue architecture. Furthermore, these inhibitors indirectly modulate critical signaling pathways, such as TGF-β, by preventing the release and activation of matrix-bound growth factors, which helps to attenuate pro-fibrotic and pro-inflammatory responses. The methodologies outlined, from quantitative in vitro assays to in vivo disease models, provide a robust framework for the evaluation and development of novel MMP-9 inhibitors. While the challenge of achieving high selectivity and avoiding off-target effects remains, continued research into specific inhibitors like this compound is crucial for translating the therapeutic potential of MMP-9 blockade into clinical success.
References
Acknowledgment of Search Results on Mmp-9-IN-8
To our valued user:
Following a comprehensive investigation to gather data for your request on Mmp-9-IN-8 , our research has indicated that there is no publicly available scientific literature, quantitative data, or established experimental protocols for a specific inhibitor with this designation. The search results did, however, yield extensive and valuable information regarding the therapeutic target, Matrix Metalloproteinase-9 (MMP-9) , its crucial role in various pathologies, and the broader landscape of its inhibitors.
It is possible that "this compound" may be an internal, pre-publication designation for a novel compound, or a potential typographical error.
We are fully prepared to proceed with creating the in-depth technical guide you requested by focusing on the well-documented information available. We propose to deliver a comprehensive whitepaper on MMP-9 as a Therapeutic Target , which would include:
-
A detailed overview of the structure and function of the MMP-9 enzyme.
-
In-depth analysis of the signaling pathways regulated by or involving MMP-9, complete with the mandatory Graphviz diagrams you specified.
-
A structured summary of various classes of known MMP-9 inhibitors, presenting available quantitative data (e.g., IC50, Ki values) in clear, comparative tables.
-
A compilation of detailed, generalized experimental protocols for assessing MMP-9 activity and inhibition, which can be adapted for specific research needs.
This approach will provide your target audience of researchers, scientists, and drug development professionals with a robust and actionable technical resource on the most current and relevant information in the field of MMP-9 inhibition.
Please let us know if you would like to proceed with this proposed topic, or if you can provide any alternative designation or further details for "this compound". We are ready to generate this comprehensive guide for you.
Mmp-9-IN-8: A Technical Guide to its Biological Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mmp-9-IN-8, also identified as Compound 3 in the scientific literature, is a pyrrolopyrimidine derivative that has emerged as an inhibitor of Matrix Metalloproteinase-9 (MMP-9). This molecule demonstrates anti-cancer properties, notably by inducing apoptosis in cancer cell lines. This technical guide provides a comprehensive overview of the biological function and activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information is primarily derived from the study "Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism" published in Naunyn-Schmiedeberg's Archives of Pharmacology.
Quantitative Data Summary
The biological activity of this compound has been quantified through various assays, primarily focusing on its inhibitory effect on MMP-9 and its cytotoxic and pro-apoptotic effects on cancer cells.
Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| MMP-9 Inhibition | Enzyme Activity | 42.16 ± 5.10% at 10 µM | [1][2][3][4] |
| 58.28 ± 1.96% at 50 µM | [1] | ||
| Cytotoxicity (IC50) | MCF-7 Human Breast Cancer Cells | 23.42 µM |
Biological Function and Mechanism of Action
This compound functions as an inhibitor of MMP-9, an enzyme implicated in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. By inhibiting MMP-9, this compound is thought to interfere with these pathological processes.
Furthermore, this compound exhibits direct anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is accompanied by an increase in intracellular Reactive Oxygen Species (ROS), which can trigger apoptotic signaling pathways.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound in cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Viability (MTT) Assay
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.
MMP-9 Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MMP-9.
-
Cell Culture and Treatment: Culture MCF-7 cells and treat them with this compound at the desired concentrations (e.g., 10 µM and 50 µM) for 48 hours. The IC50 concentration (23.42 µM) can also be used.
-
Sample Preparation: Collect the cell lysates or conditioned media containing MMP-9.
-
Enzyme Reaction: Use a commercially available MMP-9 activity assay kit. Typically, this involves incubating the MMP-9 sample with a fluorogenic substrate in the presence or absence of this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of substrate cleavage is proportional to the MMP-9 activity.
-
Data Analysis: Calculate the percentage of MMP-9 inhibition by comparing the activity in the presence of this compound to the control (untreated) sample.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the extent of apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat them with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Reactive Oxygen Species (ROS) Assay
This assay measures the level of intracellular ROS production following treatment with this compound.
-
Cell Seeding and Treatment: Culture MCF-7 cells and treat them with this compound.
-
Staining: Add a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to the cell culture and incubate.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating the biological activity of this compound.
Conclusion
This compound is a promising MMP-9 inhibitor with demonstrated anti-cancer activity. Its ability to inhibit MMP-9 and induce apoptosis in cancer cells suggests its potential as a lead compound for the development of novel cancer therapeutics. Further studies are warranted to explore its selectivity profile against other MMPs, its in vivo efficacy, and the detailed molecular mechanisms underlying its pro-apoptotic effects. This guide provides a foundational understanding of this compound for researchers aiming to build upon the existing knowledge of this compound.
References
Technical Guide to a Selective MMP-9 Inhibitor: A Case Study of JNJ0966
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and biological properties of a selective Matrix Metalloproteinase-9 (MMP-9) inhibitor, using JNJ0966 as a primary example. Due to the absence of publicly available information on a compound designated "Mmp-9-IN-8," this document focuses on a well-characterized, selective inhibitor to illustrate the principles of MMP-9 inhibition, experimental evaluation, and its role in signaling pathways.
Introduction to MMP-9 as a Therapeutic Target
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM). Its functions are integral to physiological processes such as tissue remodeling, wound healing, and immune cell migration. However, dysregulated MMP-9 activity is implicated in a wide range of pathologies, including cancer metastasis, neuroinflammatory diseases, and fibrosis. This has made MMP-9 an attractive target for therapeutic intervention. Early attempts with broad-spectrum MMP inhibitors were largely unsuccessful in clinical trials due to off-target effects and resulting toxicity.[1] This has shifted the focus towards developing highly selective inhibitors that can offer a better therapeutic window.
Chemical Properties and Mechanism of Action of a Selective Inhibitor: JNJ0966
JNJ0966 represents a novel class of MMP-9 inhibitors that functions through a unique allosteric mechanism. Unlike traditional active-site inhibitors, JNJ0966 does not chelate the catalytic zinc ion. Instead, it binds to a distinct structural pocket near the zymogen cleavage site of pro-MMP-9 (the inactive precursor).[1][2] This binding event prevents the proteolytic cleavage required to convert pro-MMP-9 into its catalytically active form.
This allosteric inhibition of zymogen activation confers high selectivity for MMP-9. JNJ0966 has been shown to have no significant effect on the catalytic activity of active MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it inhibit the activation of the closely related MMP-2 zymogen.[1][2]
Quantitative Data Presentation
The following tables summarize the inhibitory potency of JNJ0966 and provide a comparison with other notable MMP inhibitors.
| Compound | Target | Mechanism of Action | IC50 | Reference |
| JNJ0966 | pro-MMP-9 | Allosteric inhibitor of zymogen activation | 440 nM | |
| Marimastat (BB-2516) | MMP-9 | Active-site inhibitor (broad spectrum) | 3 nM | |
| MMP-1 | 5 nM | |||
| MMP-2 | 6 nM | |||
| MMP-14 | 9 nM | |||
| MMP-7 | 13 nM | |||
| Prinomastat (AG3340) | MMP-9 | Active-site inhibitor (broad spectrum) | 5.0 nM | |
| MMP-1 | 79 nM | |||
| MMP-3 | 6.3 nM | |||
| Andecaliximab (GS-5745) | MMP-9 | Allosteric antibody inhibitor | 0.26 - 1.3 nM | |
| S-3304 | MMP-9, MMP-2 | Active-site inhibitor (selective for gelatinases) | Not specified |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MMP-9 inhibitors. Below are representative protocols for key experiments.
MMP-9 Zymogen Activation Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the conversion of pro-MMP-9 to its active form.
Materials:
-
Recombinant human pro-MMP-9
-
Trypsin (or another activating protease like MMP-3)
-
A FRET-based MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)
-
Test compound (e.g., JNJ0966)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 325/393 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., JNJ0966) in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add pro-MMP-9 to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Activation: Initiate the activation by adding trypsin to all wells except the negative control. Incubate for a period determined by empirical optimization (e.g., 1-2 hours at 37°C) to allow for pro-MMP-9 processing.
-
Substrate Addition: Add the FRET-based MMP-9 substrate to all wells.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the positive control. Calculate the IC50 value by fitting the data to a dose-response curve.
In Situ Zymography for MMP Activity in Tissue
This technique allows for the localization and quantification of MMP activity within tissue sections.
Materials:
-
Frozen tissue sections (e.g., from tumor biopsies)
-
DQ-gelatin (a fluorogenic gelatin substrate)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Cut fresh frozen tissue sections (e.g., 10 µm thick) and mount them on slides.
-
Substrate Overlay: Overlay the tissue sections with DQ-gelatin dissolved in the incubation buffer.
-
Incubation: Incubate the slides in a humidified chamber at 37°C for a specified time (e.g., 2-4 hours). In areas of gelatinase activity, the DQ-gelatin will be cleaved, releasing a fluorescent signal.
-
Washing: Gently wash the slides with PBS to remove excess substrate.
-
Staining and Mounting: Counterstain with DAPI to visualize cell nuclei and mount with an appropriate mounting medium.
-
Imaging and Analysis: Visualize the fluorescence using a microscope. The intensity of the green fluorescence from the cleaved DQ-gelatin is proportional to the MMP activity. Quantify the fluorescence intensity in regions of interest.
Visualizations: Signaling Pathways and Workflows
MMP-9 Upstream Regulation and Downstream Effects
MMP-9 expression and activation are regulated by a complex network of signaling pathways initiated by various extracellular stimuli. Once active, MMP-9 cleaves numerous substrates, influencing cell behavior and tissue remodeling.
Caption: Simplified signaling pathways leading to MMP-9 expression, activation, and its downstream effects.
Experimental Workflow for Screening MMP-9 Zymogen Activation Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of pro-MMP-9 activation, such as JNJ0966.
Caption: Workflow for the discovery and characterization of a selective pro-MMP-9 activation inhibitor.
Allosteric vs. Active-Site Inhibition of MMP-9
This diagram illustrates the conceptual difference between traditional active-site inhibitors and allosteric inhibitors of zymogen activation.
Caption: Comparison of MMP-9 inhibition mechanisms.
References
- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MMP-9-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1] Dysregulation of MMP-9 activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and autoimmune diseases.[1] MMP-9-IN-8 is a chemical compound identified as an inhibitor of MMP-9. It has demonstrated anti-cancer activity by inducing apoptosis in cancer cells.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells and to elucidate the downstream signaling pathways modulated by MMP-9 inhibition.
Product Information
| Product Name | This compound |
| Synonyms | Compound 3 |
| Target | Matrix Metalloproteinase-9 (MMP-9) |
| Biological Activity | Inhibits MMP-9 activity and induces apoptosis in cancer cells. |
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| Inhibition of MMP-9 Activity | Not specified | 42.16% at 10 µM | [2] |
| 58.28% at 50 µM | |||
| IC50 (Apoptosis Induction) | MCF-7 | 23.42 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A crucial first step for in vitro experiments is the correct preparation of the inhibitor stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Cell Viability and Proliferation Assay (MTS Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the known IC50 value (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Cell Migration and Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
For invasion assay: Matrigel or other basement membrane matrix
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Boyden chamber inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.
-
Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 12-48 hours, depending on the cell line).
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the insert membrane.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the migratory/invasive potential of treated cells to the control.
Protocol 4: Measurement of MMP-9 Activity (Gelatin Zymography)
This protocol allows for the detection of MMP-9 activity in conditioned media from cell cultures.
Materials:
-
Conditioned cell culture medium (from cells treated with this compound or vehicle)
-
SDS-PAGE gels containing 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned medium from cell cultures treated with different concentrations of this compound.
-
Centrifuge the conditioned medium to remove any cells or debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with zymogram sample buffer. Do not heat or boil the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel. Include a positive control of activated MMP-9 if available.
-
Run the gel at a constant voltage at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C. This buffer typically contains Tris-HCl, CaCl2, and ZnCl2 to allow for MMP activity.
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMP-9.
-
Quantify the band intensity using densitometry software.
Visualizations
Signaling Pathways Influenced by MMP-9
The following diagram illustrates the central role of MMP-9 in mediating various cellular processes and highlights potential downstream signaling pathways affected by its inhibition.
Caption: MMP-9 signaling and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
The following workflow outlines the key steps for characterizing the cellular effects of this compound.
Caption: Workflow for assessing this compound's cellular effects.
References
- 1. Matrix Metalloproteinase 9 (MMP-9) and Interleukin-8 (IL-8) in Gingival Crevicular Fluid after Minimally Invasive Periodontal Surgery with or without Er:YAG and Nd:YAG Laser Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of MMP-9-IN-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the dose-response curve of MMP-9-IN-8, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). These guidelines are intended for researchers in academia and industry engaged in drug discovery and development, particularly those targeting pathways involving MMP-9.
Introduction to MMP-9
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2][3] Dysregulation of MMP-9 activity is implicated in numerous pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative diseases.[1][4] MMP-9 is involved in various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK/ERK pathways, which regulate cancer cell migration, proliferation, and angiogenesis. Consequently, MMP-9 has emerged as a significant therapeutic target for the development of novel inhibitors.
Principle of the Assay
The determination of the this compound dose-response curve is typically performed using an in vitro enzymatic assay. The most common method involves a fluorogenic substrate that is cleaved by active MMP-9, releasing a fluorescent signal. In the presence of an inhibitor like this compound, the enzymatic activity of MMP-9 is reduced, leading to a decrease in the fluorescent signal. By measuring the fluorescence at various concentrations of the inhibitor, a dose-response curve can be generated to determine the concentration at which the inhibitor shows 50% inhibition (IC50).
Data Presentation
Quantitative data from the dose-response experiment should be recorded and organized for clear interpretation and comparison.
Table 1: Raw Data for this compound Dose-Response Curve
| This compound Conc. (nM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | % Inhibition |
| 0 (No Inhibitor) | 0 | ||||
| [Concentration 1] | |||||
| [Concentration 2] | |||||
| [Concentration 3] | |||||
| [Concentration 4] | |||||
| [Concentration 5] | |||||
| [Concentration 6] | |||||
| [Concentration 7] | |||||
| [Concentration 8] | |||||
| Positive Control (e.g., NNGH) | |||||
| Blank (No Enzyme) | 100 |
Table 2: Calculated IC50 Value for this compound
| Inhibitor | IC50 (nM) | 95% Confidence Interval |
| This compound |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the this compound dose-response assay.
Materials and Reagents
-
Recombinant human MMP-9 (activated)
-
This compound
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 325/393 nm or 490/520 nm)
-
Multichannel pipette and sterile pipette tips
-
Incubator set to 37°C
Reagent Preparation
-
MMP-9 Enzyme Solution: Reconstitute lyophilized active MMP-9 in assay buffer to the recommended stock concentration. Further dilute with assay buffer to the final working concentration just before use. Keep on ice.
-
This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in assay buffer. A common approach is to perform a 1:3 or 1:10 serial dilution to cover a wide range of concentrations (e.g., from 1 pM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
MMP-9 Substrate Solution: Reconstitute the fluorogenic substrate in assay buffer to the recommended stock concentration. Protect from light.
Assay Procedure
-
Prepare the Microplate:
-
Add assay buffer to the appropriate wells of the 96-well plate.
-
Add the serially diluted this compound to the corresponding wells.
-
Include "No Inhibitor" control wells containing only assay buffer and DMSO (at the same final concentration as the inhibitor wells).
-
Include "Blank" or "No Enzyme" control wells containing only assay buffer, DMSO, and substrate (to be added later) to measure background fluorescence.
-
If available, include a positive control inhibitor with a known IC50 value.
-
-
Enzyme Addition: Add the diluted active MMP-9 enzyme solution to all wells except the "Blank" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the MMP-9 substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
For each concentration of this compound, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of No Inhibitor Well - Rate of Blank Well)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Visualizations
Signaling Pathways Involving MMP-9
MMP-9 is a key regulator in several signaling cascades that are crucial for cellular processes such as proliferation, migration, and angiogenesis.
Caption: Key signaling pathways regulating MMP-9 expression and activity.
Experimental Workflow for Dose-Response Curve Determination
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. Matrix Metalloproteinase 9 (MMP-9) and Interleukin-8 (IL-8) in Gingival Crevicular Fluid after Regenerative Therapy in Periodontal Intrabony Defects with and without Systemic Antibiotics—Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Gelatin Zymography Assay Using an MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen and gelatin.[1] Dysregulated MMP-9 activity is implicated in various pathological processes, including tumor invasion, metastasis, inflammation, and cardiovascular diseases.[1][2] Gelatin zymography is a widely used and highly sensitive technique to detect and characterize the activity of gelatinases like MMP-9 in various biological samples.[3][4] This method involves the separation of proteins by SDS-PAGE on a gel containing gelatin as a substrate. After electrophoresis, the gel is incubated in a renaturing buffer to allow the separated enzymes to digest the gelatin. Areas of enzymatic activity appear as clear bands against a dark background after staining with Coomassie Brilliant Blue.
This document provides detailed application notes and protocols for performing a gelatin zymymography assay to assess the inhibitory effect of a representative inhibitor on MMP-9 activity. For the purpose of this protocol, we will refer to MMP-2/MMP-9 Inhibitor I (CAS 193807-58-8), a potent, highly selective, and orally bioavailable inhibitor of type IV collagenases.
Mechanism of Action of MMP-9 and Inhibition
MMP-9 is secreted as an inactive proenzyme (pro-MMP-9) and requires proteolytic cleavage for activation. The active enzyme contains a catalytic domain with a zinc ion that is essential for its enzymatic activity. MMP-2/MMP-9 Inhibitor I exerts its inhibitory effect by binding to the zinc ion at the active site of MMP-9, thereby blocking its catalytic activity.
Data Presentation
The inhibitory effect of MMP-2/MMP-9 Inhibitor I on MMP-9 activity can be quantified and summarized. The following table provides key quantitative data for this inhibitor.
| Inhibitor Name | Target(s) | IC50 for MMP-9 | IC50 for MMP-2 | CAS Number |
| MMP-2/MMP-9 Inhibitor I | MMP-9, MMP-2 | 0.24 µM | 0.31 µM | 193807-58-8 |
Experimental Protocols
This section provides a detailed protocol for performing a gelatin zymography assay to evaluate the efficacy of MMP-2/MMP-9 Inhibitor I.
Materials and Reagents
-
Cell Culture: Cells capable of secreting MMP-9 (e.g., HT-1080 fibrosarcoma cells, stimulated macrophages).
-
MMP-2/MMP-9 Inhibitor I: Prepare stock solutions in DMSO.
-
Sample Preparation:
-
Serum-free cell culture medium
-
Protease inhibitor cocktail (optional, for cell lysates)
-
BCA Protein Assay Kit
-
-
Gel Electrophoresis:
-
Zymogram Gels (10% polyacrylamide containing 1 mg/mL gelatin)
-
Tris-Glycine SDS Sample Buffer (2X, non-reducing)
-
Tris-Glycine SDS Running Buffer
-
Protein molecular weight standards
-
-
Enzyme Renaturation and Development:
-
Renaturing Buffer (e.g., 2.5% Triton X-100 in dH₂O)
-
Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
-
Staining and Destaining:
-
Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (40% methanol, 10% acetic acid)
-
Experimental Workflow
Caption: Workflow for Gelatin Zymography Assay.
Detailed Protocol
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with serum-free medium and then incubate in serum-free medium containing various concentrations of MMP-2/MMP-9 Inhibitor I (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the total protein concentration of each sample using a BCA protein assay.
-
-
Gel Electrophoresis:
-
Normalize all samples to the same protein concentration with serum-free medium.
-
Mix equal volumes of the normalized samples with 2X non-reducing Tris-Glycine SDS Sample Buffer. Do not boil the samples.
-
Load 20-30 µg of protein per lane into a 10% gelatin zymogram gel. Include a protein molecular weight marker.
-
Perform electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Development:
-
Carefully remove the gel from the cassette and wash it twice for 30 minutes each in Renaturing Buffer with gentle agitation to remove SDS.
-
Incubate the gel in Developing Buffer overnight (16-18 hours) at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.
-
Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9.
-
Image the gel using a gel documentation system. The intensity of the clear bands is inversely proportional to the amount of MMP-9 activity.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the percentage of MMP-9 inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways
MMP-9 expression and activity are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapies.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MMP9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
Application Note: Evaluating the Efficacy of Mmp-9-IN-8 Using Immunohistochemistry
For Research Use Only.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Overexpression and elevated activity of MMP-9 are strongly associated with various pathological processes, including tumor invasion, metastasis, inflammation, and angiogenesis.[3][4][5] Its ability to remodel tissue architecture facilitates cancer cell migration and the formation of new blood vessels that supply tumors. Given its central role in disease progression, MMP-9 has emerged as a significant therapeutic target in oncology and inflammatory diseases.
Mmp-9-IN-8 is a chemical inhibitor designed to target the activity of MMP-9. In preclinical research, this compound has been shown to inhibit MMP-9 with an IC50 of 23.42 µM in MCF-7 cells, inducing apoptosis and demonstrating anti-cancer potential. Evaluating the in situ efficacy of such inhibitors requires robust methods to assess their impact on the target protein within the tissue microenvironment.
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of a specific protein in tissue sections. This application note provides a comprehensive framework for using IHC to assess the pharmacodynamic effects of this compound treatment in preclinical models. By quantifying changes in MMP-9 protein expression in tissue samples from treated versus untreated subjects, researchers can effectively evaluate the inhibitor's ability to modulate its target in a relevant biological context.
Principle of the Method
This protocol describes the use of IHC to detect and semi-quantitatively measure MMP-9 protein levels in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The workflow involves treating a preclinical model (e.g., a tumor xenograft mouse model) with this compound. Following the treatment period, tissues are harvested, fixed, and processed for IHC. The IHC procedure utilizes a primary antibody specific for MMP-9, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The addition of a chromogenic substrate (e.g., DAB) results in a colored precipitate at the antigen site, allowing for visualization and scoring of MMP-9 expression. A reduction in the IHC signal for MMP-9 in the treated group compared to the control group would indicate a pharmacodynamic effect of this compound.
Recommended Materials
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| This compound | MedChemExpress | HY-114498 |
| Primary Antibody (Anti-MMP9) | Thermo Fisher Scientific | PA5-13199 (Rabbit Polyclonal) |
| Polymer-HRP Detection System | Leica Biosystems | RE7140-K (Novolink) |
| Antigen Retrieval Solution | Novus Biologicals | NBP2-30377 (Citrate Buffer pH 6.0) |
| DAB Chromogen/Substrate | Leica Biosystems | RE7140-K (Included in kit) |
| Harris Hematoxylin | Sigma-Aldrich | HHS32 |
| Xylene | Fisher Scientific | X5-500 |
| Ethanol (Reagent Grade) | Fisher Scientific | A405-4 |
| Positive Control Tissue | N/A | Placenta or Breast Carcinoma Tissue |
Experimental Protocols
Part 1: In Vivo Treatment and Tissue Preparation (Example)
-
Animal Model: Utilize an appropriate animal model (e.g., human tumor xenografts in immunodeficient mice).
-
Grouping: Divide animals into at least two groups: Vehicle Control and this compound Treatment.
-
Dosing: Administer this compound or vehicle according to the study design (e.g., intraperitoneal injection, oral gavage) for a predetermined duration.
-
Tissue Harvesting: At the end of the treatment period, euthanize animals and excise tumors or relevant tissues.
-
Fixation: Immediately fix tissues in 10% Neutral Buffered Formalin for 16-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the FFPE blocks and mount them on positively charged slides.
Part 2: Immunohistochemical Staining Protocol for MMP-9
This protocol is a standard procedure for FFPE tissues.
-
Deparaffinization and Rehydration: a. Bake slides at 60°C for 30-60 minutes. b. Immerse slides in two changes of xylene for 5 minutes each. c. Rehydrate sections through two changes of 100% ethanol for 5 minutes each, followed by 95% and 70% ethanol for 5 minutes each. d. Rinse slides in distilled water for 5 minutes.
-
Antigen Retrieval: a. Immerse slides in 10 mM Sodium Citrate Buffer (pH 6.0). b. Heat the solution using a steamer, water bath, or pressure cooker. For a steamer, heat for 20-30 minutes. c. Allow slides to cool in the buffer for at least 20 minutes at room temperature. d. Rinse slides with Tris-buffered saline with Tween-20 (TBST).
-
Peroxidase Block: a. Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. b. Rinse slides three times with TBST for 3 minutes each.
-
Blocking and Primary Antibody Incubation: a. Block non-specific binding by incubating sections with a protein block (e.g., 5% normal serum from the secondary antibody host species) for 30-60 minutes. b. Drain the blocking solution and apply the primary anti-MMP-9 antibody diluted in antibody diluent (e.g., 1:400 dilution). c. Incubate overnight at 4°C in a humidified chamber.
-
Detection: a. Rinse slides three times with TBST for 5 minutes each. b. Apply a post-primary block (if using a polymer kit) for 30 minutes. c. Rinse slides with TBST. d. Apply the HRP-Polymer reagent and incubate for 30 minutes. e. Rinse slides thoroughly with TBST.
-
Chromogen Application: a. Prepare the DAB substrate solution immediately before use. b. Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope. c. Stop the reaction by rinsing thoroughly with distilled water.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain sections with Harris Hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water. c. Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear in xylene. d. Coverslip the slides using a permanent mounting medium.
Part 3: Image Acquisition and Data Analysis
-
Imaging: Scan the slides using a digital slide scanner or capture images using a light microscope equipped with a camera.
-
Scoring: Perform semi-quantitative analysis of MMP-9 expression. A common method is the H-Score, which considers both the staining intensity and the percentage of positive cells.
-
Assign an intensity score (0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Determine the percentage of cells staining at each intensity level.
-
Calculate the H-Score: H-Score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)] . The final score ranges from 0 to 300.
-
-
Statistical Analysis: Compare the H-Scores between the vehicle control and this compound treated groups using an appropriate statistical test (e.g., t-test or Mann-Whitney test). A statistically significant decrease in the H-Score for the treated group indicates target engagement and a pharmacodynamic response to the inhibitor.
Expected Results
Treatment with an effective dose of this compound is expected to reduce the expression and/or activity of MMP-9 in the target tissue. When analyzed by IHC, this should manifest as a discernible decrease in the intensity and/or percentage of MMP-9 positive cells in the treated group compared to the vehicle control group.
Table 1: Hypothetical IHC Scoring of MMP-9 Expression Post-Treatment
| Treatment Group | N | Mean H-Score (± SEM) | P-value vs. Vehicle |
| Vehicle Control | 10 | 215 (± 15.2) | N/A |
| This compound | 10 | 85 (± 10.8) | <0.001 |
The results in Table 1 illustrate a significant reduction in MMP-9 protein expression, as measured by the IHC H-Score, following treatment with this compound, demonstrating the utility of this method for evaluating inhibitor efficacy.
Visualizations
Caption: Simplified MMP-9 signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for assessing this compound efficacy using IHC.
References
- 1. MMP9 Polyclonal Antibody (PA5-13199) [thermofisher.com]
- 2. MMP9 - Wikipedia [en.wikipedia.org]
- 3. The Trinity of Matrix Metalloproteinases, Inflammation, and Cancer: A Literature Review of Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The immunomodulatory role of matrix metalloproteinases in colitis-associated cancer [frontiersin.org]
- 5. Innovative immunohistochemistry identifies MMP-9 expressing macrophages at the invasive front of murine HCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMP-9 Inhibitor I in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM) in the central nervous system. Its enzymatic activity is implicated in a wide array of physiological and pathological processes, including synaptic plasticity, neuronal development, and neuroinflammation. Dysregulation of MMP-9 activity has been linked to several neurological disorders.
This document provides detailed application notes and protocols for the use of MMP-9 Inhibitor I (CAS 1177749-58-4) , a potent and selective inhibitor of MMP-9, in primary neuronal cultures. These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of MMP-9 in various neuronal functions.
Product Information: MMP-9 Inhibitor I
MMP-9 Inhibitor I is a cell-permeable and reversible inhibitor with high selectivity for MMP-9.
| Property | Value | Reference |
| CAS Number | 1177749-58-4 | [1][2] |
| Molecular Weight | 511.6 g/mol | |
| IC₅₀ for MMP-9 | 5 nM | [1] |
| IC₅₀ for MMP-1 | 1.05 µM | [1] |
| IC₅₀ for MMP-13 | 113 nM | |
| Solubility | Soluble in DMSO (10 mg/mL) | |
| Storage | Store stock solutions at -20°C. Stable for up to 6 months. |
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of MMP-9 Inhibitor I on synaptic transmission in organotypic hippocampal slice cultures.
Table 1: Effect of MMP-9 Inhibitor I on Miniature Excitatory Postsynaptic Currents (mEPSCs) in CA1 Pyramidal Neurons
| Treatment Group | mEPSC Frequency (Hz) | mEPSC Amplitude (pA) |
| Control (DMSO) | 0.78 ± 0.08 | -24.5 ± 1.0 |
| Carbachol (Cch, 10 µM) | 0.81 ± 0.10 | -25.3 ± 1.6 |
| MMP-9 Inhibitor I (5 µM) | 0.58 ± 0.07 | -25.8 ± 1.2 |
| MMP-9 Inhibitor I (5 µM) + Cch (10 µM) | 1.20 ± 0.15 | -23.8 ± 0.6 |
Data are presented as mean ± SEM.
Table 2: Effect of MMP-9 Inhibitor I on Miniature Inhibitory Postsynaptic Currents (mIPSCs) in CA1 Pyramidal Neurons
| Treatment Group | mIPSC Frequency (Hz) | mIPSC Amplitude (pA) |
| Control (DMSO) | 2.15 ± 0.22 | -28.4 ± 2.8 |
| Carbachol (Cch, 10 µM) | 3.57 ± 0.34 | -35.2 ± 2.3 |
| MMP-9 Inhibitor I (5 µM) + Cch (10 µM) | 2.03 ± 0.20 | -30.3 ± 3.3 |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving MMP-9 and a general experimental workflow for studying the effects of MMP-9 Inhibitor I.
Caption: MMP-9 signaling pathways in neurons.
Caption: Experimental workflow for MMP-9 Inhibitor I treatment.
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
Materials:
-
E18 Sprague-Dawley rat embryos
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Neurobasal medium (Thermo Fisher Scientific)
-
B-27 supplement (Thermo Fisher Scientific)
-
GlutaMAX (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine coated plates/coverslips
-
Fetal Bovine Serum (FBS)
Procedure:
-
Dissect hippocampi from E18 rat embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in the presence of DNase I to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons on Poly-D-lysine coated surfaces at a desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 14 and 21 days in vitro (DIV).
Protocol 2: Investigating the Role of MMP-9 in Synaptic Plasticity
This protocol is adapted from a study using organotypic hippocampal slices, a 3D culture system that preserves neuronal architecture.
Materials:
-
Organotypic hippocampal slice cultures (prepared from P7-P9 rat pups)
-
MMP-9 Inhibitor I (CAS 1177749-58-4)
-
Carbachol (Cch)
-
Artificial cerebrospinal fluid (aCSF)
-
Electrophysiology recording setup
Procedure:
-
Prepare a stock solution of MMP-9 Inhibitor I in DMSO.
-
On the day of the experiment, dilute the inhibitor in aCSF to the final working concentration (e.g., 5 µM). A vehicle control (DMSO) should be run in parallel.
-
Perfuse the organotypic slices with either the inhibitor-containing aCSF or vehicle control for at least 20 minutes.
-
Induce chemical long-term potentiation (cLTP) by applying 10 µM Carbachol for 1 hour in the continued presence of the inhibitor or vehicle.
-
After 1 hour, wash out the Carbachol and inhibitor and return to normal aCSF.
-
Allow the slices to recover for several hours (e.g., 14-21 hours).
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons to measure mEPSCs and mIPSCs.
-
Analyze the frequency and amplitude of synaptic events to determine the effect of MMP-9 inhibition on synaptic plasticity.
Protocol 3: Neuroprotection Assay Against Excitotoxicity
This protocol describes a general method to assess the neuroprotective effects of MMP-9 Inhibitor I against glutamate-induced excitotoxicity in dissociated primary cortical neurons.
Materials:
-
Primary cortical neuronal cultures (DIV 14-21)
-
MMP-9 Inhibitor I
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
Procedure:
-
Prepare primary cortical neuronal cultures as described in Protocol 1.
-
Pre-treat the neuronal cultures with various concentrations of MMP-9 Inhibitor I (e.g., 5 nM, 50 nM, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the presence of the inhibitor.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing MMP-9 Inhibitor I.
-
Incubate the cultures for 24 hours.
-
Assess neuronal viability and cell death using the following methods:
-
MTT Assay: Measures the metabolic activity of viable cells. Add MTT solution to the cultures and incubate. Solubilize the formazan crystals and measure the absorbance.
-
LDH Assay: Measures the release of LDH from damaged cells into the culture medium. Collect the supernatant and perform the assay according to the manufacturer's instructions.
-
TUNEL Staining: Detects DNA fragmentation in apoptotic cells. Fix the cells and perform the TUNEL assay followed by fluorescence microscopy.
-
-
Quantify the results and compare the inhibitor-treated groups to the glutamate-only and vehicle control groups to determine the neuroprotective effect.
Protocol 4: Gelatin Zymography to Measure MMP-9 Activity
This protocol allows for the detection of MMP-9 activity in the culture medium.
Materials:
-
Conditioned culture medium from treated and control neuronal cultures
-
SDS-PAGE gels containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned medium from your experimental groups.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry. Pro-MMP-9 and active MMP-9 will appear at different molecular weights.
References
Troubleshooting & Optimization
Mmp-9-IN-8 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-8. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving this compound and other similar small molecule inhibitors due to its strong solubilizing capacity for a wide range of organic compounds.[1] For some applications, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) may also be suitable, but their compatibility with your specific experimental system must be verified.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: Several factors can influence the solubility of this compound in DMSO:
-
Compound Purity: Ensure you are using a high-purity grade of the inhibitor, as impurities can affect solubility.[2]
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of many compounds.[2]
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO. Try preparing a lower concentration stock solution.[2]
-
Temperature and Agitation: Gentle warming of the solution to 37°C and vortexing or sonication can help to dissolve the compound.
Q3: I observed precipitation in my this compound stock solution after storage. What is the cause and how can I resolve it?
A3: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with DMSO stock solutions. This can be due to the compound's limited stability in solution or exceeding its solubility at lower temperatures. To resolve this, you can try to redissolve the precipitate by gently warming the solution to 37°C and vortexing. If the precipitate persists, it is likely that the actual concentration of your stock solution is lower than intended. To prevent this, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q4: How should I store my this compound stock solutions for optimal stability?
A4: For long-term stability, it is recommended to store DMSO stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
This guide provides a step-by-step approach to address common solubility and stability issues with this compound.
Issue 1: Poor Solubility in Aqueous Solutions
Many small molecule inhibitors, including potentially this compound, exhibit low solubility in aqueous buffers, which can lead to precipitation when diluting a DMSO stock solution into your experimental media.
Troubleshooting Steps:
-
Optimize Dilution Method:
-
Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C) before adding the inhibitor stock solution.
-
Add the stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and even distribution.
-
-
Use a Lower Final Concentration: The desired experimental concentration may be above the solubility limit of this compound in the aqueous medium. Perform a solubility test to determine the maximum soluble concentration.
-
Incorporate a Co-solvent or Excipient: For particularly challenging compounds, the use of solubilizing agents may be necessary.
-
Co-solvents: Consider using a small percentage of a biocompatible co-solvent in your aqueous medium.
-
Excipients: Surfactants like Tween® 80 or cyclodextrins can be used to encapsulate hydrophobic compounds and increase their apparent solubility.
-
Issue 2: Compound Precipitation in Cell Culture Media
Precipitation in cell culture media can be caused by "solvent shock," where the abrupt change from a high concentration in DMSO to an aqueous environment causes the compound to fall out of solution. Interactions with media components like proteins and salts can also reduce solubility.
Troubleshooting Workflow:
Quantitative Data Summary
| Solvent | General Solubility Range | Notes |
| DMSO | 1 - 100 mg/mL | Often requires sonication or gentle warming. Use of anhydrous DMSO is recommended. |
| Ethanol | <1 - 10 mg/mL | Solubility can be limited. May be a suitable alternative to DMSO for certain cell-based assays. |
| Aqueous Buffers (e.g., PBS) | Very Low (<0.1 mg/mL) | Typically requires a co-solvent or solubilizing agent for concentrations used in experiments. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media
Objective: To estimate the maximum soluble concentration of this compound in a specific aqueous medium (e.g., cell culture medium).
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous medium
-
Sterile multi-well plate or microcentrifuge tubes
-
Incubator set to the experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution into the pre-warmed aqueous medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Incubate the dilutions at the experimental temperature for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals). For a more sensitive assessment, examine the solutions under a microscope.
-
The highest concentration that remains clear is the estimated maximum soluble concentration.
MMP-9 Signaling Pathway
MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components. Its expression and activity are regulated by a complex network of signaling pathways initiated by various extracellular signals, including proinflammatory cytokines and growth factors. These signals activate downstream cascades involving transcription factors such as NF-κB, AP-1, and SP1, which in turn drive the transcription of the MMP-9 gene. Once secreted, MMP-9 can degrade ECM proteins, process cytokines and chemokines, and interact with cell surface receptors to influence cell migration, proliferation, and tissue remodeling.
References
Technical Support Center: Optimizing Mmp-9-IN-8 Concentration for In Vitro Experiments
Welcome to the technical support center for Mmp-9-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV and V collagens.[1][2] By breaking down the ECM, MMP-9 is involved in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and tumor cell invasion and metastasis.[1][2][3] this compound exerts its inhibitory effect by targeting MMP-9, thereby preventing the degradation of its substrates. This inhibition can modulate cellular processes that are dependent on MMP-9 activity.
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A typical starting point for in vitro experiments with a novel inhibitor is to use a concentration that is 100 times the in vitro IC50 or Ki value. For this compound, inhibitory activity has been observed at concentrations of 10 µM and 50 µM. Specifically, it has an IC50 value of 23.42 µM for inducing apoptosis in MCF-7 cells. Therefore, a concentration range of 1 µM to 50 µM is a reasonable starting point for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
MMP inhibitors are often not readily soluble in aqueous solutions. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, at 10 mM. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution directly into your cell culture medium. Ensure that the final concentration of DMSO in the culture medium does not exceed a level that could cause cellular toxicity, typically below 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration of this compound may be too low to effectively inhibit MMP-9 in your experimental system. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration. |
| Incorrect incubation time: The duration of treatment may be insufficient for the inhibitor to exert its effect. | Optimize the incubation time by performing a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Low MMP-9 expression/activity: The target cells may not express or secrete sufficient levels of active MMP-9 for an inhibitory effect to be observed. | Confirm MMP-9 expression and activity in your cell line using techniques such as qPCR, Western blot, or zymography. Consider stimulating the cells with agents known to induce MMP-9 expression (e.g., PMA, TNF-α, IL-1β) if basal levels are low. | |
| Inhibitor degradation: The inhibitor may be unstable in the culture medium over long incubation periods. | Replenish the culture medium with fresh this compound at regular intervals during long-term experiments. | |
| Cell toxicity or death observed | High concentration of this compound: The concentration of the inhibitor may be cytotoxic to the cells. | Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). Use concentrations below the cytotoxic threshold for your experiments. |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic. | Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) in all experiments. | |
| Inconsistent or variable results | Inhibitor precipitation: this compound may precipitate out of solution at higher concentrations or in certain media. | Visually inspect the culture medium for any signs of precipitation. If observed, try preparing fresh dilutions or using a lower starting stock concentration. Sonication may aid in dissolution. |
| Passage number of cells: Cellular characteristics, including MMP-9 expression, can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Variability in experimental technique: Inconsistent cell seeding densities or assay procedures can lead to variable results. | Standardize all experimental protocols and ensure consistent execution. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the this compound concentration to determine the cytotoxic range.
Protocol 2: Assessing MMP-9 Activity using Gelatin Zymography
This protocol allows for the detection of gelatinolytic activity of MMP-9 in conditioned media.
Materials:
-
Conditioned cell culture medium (from cells treated with and without this compound)
-
SDS-PAGE gels copolymerized with gelatin (e.g., 1 mg/mL)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from your cell cultures. Centrifuge to remove any cells or debris. Determine the protein concentration of each sample.
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Load the samples onto the gelatin-containing SDS-PAGE gel. Run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes and then destain until clear bands of gelatin degradation appear against a blue background.
-
Analysis: The clear bands indicate areas of gelatinolytic activity. The molecular weight of the bands can be used to identify MMP-9 (pro-MMP-9 at ~92 kDa and active MMP-9 at ~82 kDa). The intensity of the bands can be quantified using densitometry to compare MMP-9 activity between different treatment groups.
Visualizations
Signaling Pathways Involving MMP-9
References
Technical Support Center: Mmp-9-IN-8 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of Mmp-9-IN-8 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a research compound identified as an inhibitor of Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) proteins, such as type IV and V collagens.[1] By breaking down the ECM, MMP-9 is involved in various physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and tumor metastasis.[2][3] The mechanism of action for MMP-9 inhibitors typically involves binding to the catalytic zinc ion in the active site of the enzyme, thereby preventing its proteolytic activity.[4]
Q2: Which cell lines are suitable for testing the cytotoxicity of this compound?
The choice of cell line depends on the research question. Since MMP-9 is often overexpressed in cancer, tumor cell lines are frequently used to assess the efficacy of MMP-9 inhibitors.[2] Examples of cell lines used in MMP-9 inhibitor studies include MDA-MB-231 (breast cancer), Caco-2 (colorectal cancer), MCF-7 (breast cancer), HepG-2 (liver cancer), and various brain tumor cell lines. It is also recommended to test the cytotoxicity on a non-cancerous cell line (e.g., Wi-38) to assess the selectivity of the compound.
Q3: What is the expected outcome of treating cells with an MMP-9 inhibitor like this compound?
By inhibiting MMP-9, this compound is expected to interfere with cellular processes that are dependent on ECM degradation, such as cell migration, invasion, and proliferation. In the context of cancer, this can lead to a reduction in tumor growth and metastasis. The cytotoxic effect, measured as a decrease in cell viability, can be quantified using various cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxicity assessment of this compound.
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. To allow for even cell distribution, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: The outer wells of a microplate are prone to increased evaporation and temperature gradients. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents. Pipette slowly and consistently.
-
Issue 2: Inconsistent or unexpected dose-response curves.
-
Possible Cause: Compound precipitation.
-
Solution: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider preparing a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then diluting it further in the culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
-
Possible Cause: Incorrect incubation times.
-
Solution: Optimize the incubation time for the cell treatment. The effect of the inhibitor may not be apparent at early time points. A time-course experiment is recommended to determine the optimal duration of treatment.
-
-
Possible Cause: Cell passage number.
-
Solution: Cell lines can change phenotypically and genotypically at high passage numbers, which can alter their response to stimuli. It is best practice to use cells within a defined, low passage number range.
-
Issue 3: High background signal in the assay.
-
Possible Cause: Autofluorescence of the compound or cells.
-
Solution: If using a fluorescence-based assay, check for autofluorescence of the cells or the test compound at the excitation and emission wavelengths used. Consider using a different detection method if autofluorescence is high.
-
-
Possible Cause: Overly high cell seeding density.
-
Solution: An excessive number of cells per well can lead to a non-specific signal. Reduce the number of cells seeded per well.
-
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some MMP-9 inhibitors in different cancer cell lines. Specific experimental data for this compound was not publicly available at the time of this publication. This table serves as an example of how to present such data.
| Compound/Inhibitor | Cell Line | IC50 (nM) | Reference |
| Compound 8 | MDA-MB-231 | 3.8 ± 0.7 | |
| Compound 8 | Caco-2 | 3.3 ± 0.5 | |
| Compound 4 | MCF-7 | Single-digit nM | |
| Compound 5 | NFS-60 | Single-digit nM | |
| Compound 6 | HepG-2 | Single-digit nM |
Experimental Protocols
Detailed Methodology for Cytotoxicity Assessment using MTT Assay
This protocol describes a common method for assessing the cytotoxicity of an MMP-9 inhibitor.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and determine their viability using a method like trypan blue exclusion.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is the same in all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent but no inhibitor) and a positive control for cytotoxicity if available.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathways involving MMP-9.
References
Troubleshooting Mmp-9-IN-8 inconsistent results in vivo
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results during in vivo experiments with Mmp-9-IN-8. The information is designed to help identify and resolve common issues related to formulation, administration, and biological variability.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A: This is a common issue for many small molecule inhibitors which, like this compound, often have poor aqueous solubility. A suboptimal formulation can lead to inaccurate dosing and inconsistent bioavailability.
-
Solvent Selection: Ensure you are using an appropriate solvent system. Many inhibitors require a co-solvent system for in vivo use. Start by dissolving the compound in an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline, PBS, or a solution containing PEG300 or Tween-80.
-
Preparation Technique: Always add the aqueous vehicle to the organic solvent concentrate slowly while vortexing to prevent the compound from precipitating out of solution.
-
Sonication and Warming: Gentle warming (to 37°C) and sonication can help dissolve the compound. However, be cautious about the thermal stability of this compound.[1]
-
Final Concentration: Do not exceed the solubility limit of the compound in your final formulation. It may be necessary to increase the injection volume (within ethical limits for the animal model) to administer the full dose if solubility is a constraint.
Q2: I am not observing the expected therapeutic effect with this compound in my animal model. What are the potential causes?
A: A lack of efficacy can stem from multiple factors, ranging from the compound's properties to the experimental design.
-
Pharmacokinetics (PK): this compound may have unfavorable PK properties, such as poor oral bioavailability or rapid clearance, preventing it from reaching a therapeutic concentration at the target site.[2][3] Consider performing a pilot PK study to determine the compound's half-life and peak plasma concentration in your model.
-
Dose and Schedule: The dose may be insufficient. Conduct a dose-response study to identify the optimal therapeutic dose. The dosing frequency may also need adjustment based on the compound's half-life.
-
Target Engagement: It is crucial to verify that this compound is inhibiting MMP-9 activity in the target tissue. This can be assessed ex vivo using techniques like gelatin zymography on tissue homogenates or plasma samples collected from treated animals.
-
Biological Model: The pathophysiology of your chosen animal model may not be critically dependent on MMP-9 activity. The role of MMP-9 can be context-dependent, sometimes playing a reparative role that, if inhibited, could yield unexpected results.[4]
-
Compound Stability: The inhibitor may be unstable in vivo due to rapid metabolism.[5]
Q3: I am seeing high variability in my results between animals treated with this compound. How can I reduce this?
A: High variability can obscure real biological effects. Consistency in experimental procedures is key.
-
Formulation Consistency: Prepare a fresh formulation for each experiment and ensure it is homogenous before administration. Batch-to-batch variation in the compound itself could also be a factor.
-
Administration Technique: Standardize the route and technique of administration. For example, with intraperitoneal (i.p.) injections, ensure consistent placement to avoid injection into the gut or other organs. For oral gavage, ensure the compound is delivered to the stomach correctly each time.
-
Animal Factors: Use animals of the same age, sex, and genetic background. House animals under identical conditions (diet, light cycle, cage density) to minimize physiological differences. Stress can also be a significant variable.
-
Timing of Treatment: The timing of inhibitor administration relative to disease induction or progression is critical. Ensure this is consistent across all animals in a cohort.
Q4: How can I confirm that this compound is reaching its target and inhibiting MMP-9 activity in vivo?
A: Verifying target engagement is a critical step in troubleshooting.
-
Pharmacodynamic (PD) Markers: The most direct way is to measure MMP-9 activity in relevant biological samples. Collect plasma or target tissue at various time points after dosing and perform gelatin zymography or use a commercial MMP-9 activity assay. A reduction in gelatinolytic activity in samples from treated animals compared to vehicle controls confirms target inhibition.
-
Downstream Biomarkers: Measure downstream targets of MMP-9 activity. MMP-9 is known to process various cytokines and chemokines, such as IL-8 (CXCL8). A change in the levels or processing of these molecules could serve as an indirect PD marker.
-
Immunohistochemistry (IHC): While IHC can show the presence of MMP-9 protein, it does not measure its enzymatic activity. However, it can be useful to confirm that MMP-9 is expressed in the tissue of interest.
Data & Checklists
Table 1: Common Vehicle Components for In Vivo Formulation of Hydrophobic Compounds
| Component | Solvent Type | Common Concentration | Notes |
| DMSO | Organic Solvent | < 10% of final volume | Used to create initial stock. Can be toxic at high concentrations. |
| PEG300/400 | Co-solvent | 10% - 40% | Helps maintain solubility upon dilution. |
| Tween-80 | Surfactant | 1% - 10% | Improves solubility and stability of the formulation. |
| Carboxymethylcellulose | Suspending Agent | 0.5% - 1% | Used for creating suspensions for oral administration. |
| Saline (0.9% NaCl) | Aqueous Vehicle | q.s. to final volume | The primary diluent for injectable formulations. |
Table 2: Troubleshooting Checklist for Inconsistent In Vivo Results
| Issue Observed | Potential Cause | Suggested Action |
| No Efficacy | Poor solubility/formulation | Re-evaluate vehicle. Check for precipitation. See Protocol 2. |
| Insufficient dose | Perform a dose-response study. | |
| Poor PK/PD properties | Conduct a pilot PK/PD study. Measure compound levels and target inhibition. | |
| Inappropriate animal model | Re-evaluate literature on the role of MMP-9 in your specific model. | |
| High Variability | Inconsistent formulation | Prepare fresh, homogenous formulation for each use. |
| Variable administration | Standardize administration route, volume, and technique. | |
| Animal-specific differences | Use age- and sex-matched animals from a consistent source. | |
| Unexpected Toxicity | Vehicle toxicity | Run a vehicle-only control group. Reduce DMSO concentration if possible. |
| Off-target effects | Evaluate inhibitor specificity. Lower the dose. | |
| On-target toxicity | The biological role of MMP-9 may be protective in some contexts. |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-9 Activity
This protocol allows for the detection of active MMP-9 in plasma or tissue homogenates.
Materials:
-
Tissue or plasma samples
-
Protein lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
4x Non-reducing sample buffer (Tris-HCl, SDS, glycerol, bromophenol blue)
-
Precast gelatin zymogram gels (e.g., 10% polyacrylamide with 0.1% gelatin)
-
Zymogram renaturing buffer (containing Triton X-100)
-
Zymogram developing buffer (containing Tris, CaCl₂, ZnCl₂)
-
Coomassie Blue staining solution
-
Destaining solution (methanol, acetic acid, water)
Procedure:
-
Sample Preparation: Homogenize tissue samples in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. For plasma, use directly.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Sample Loading: Mix 20-40 µg of protein with the non-reducing sample buffer. Do NOT boil the samples, as this will destroy enzyme activity. Load onto the gelatin zymogram gel. Include a lane with a recombinant active MMP-9 standard.
-
Electrophoresis: Run the gel at 120-150V in a cold room or on ice until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation. This removes SDS and allows the enzyme to refold.
-
Development: Incubate the gel in developing buffer overnight (16-18 hours) at 37°C.
-
Staining & Destaining: Stain the gel with Coomassie Blue for 1 hour, then destain until clear bands appear against a dark blue background. The clear bands indicate where the gelatin has been degraded by MMP-9.
-
Analysis: Quantify the clear bands using densitometry software. Active MMP-9 will appear as a band at ~92 kDa.
Protocol 2: Recommended In Vivo Formulation Preparation
This is a general protocol for formulating a hydrophobic inhibitor for intraperitoneal (i.p.) injection.
Reagents:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
PEG300 (sterile)
-
Tween-80 (sterile)
-
0.9% Saline (sterile)
Procedure:
-
Calculate the total amount of this compound required for the entire study cohort.
-
Weigh out the this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, prepare the vehicle. For a final vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, combine the components in that order.
-
To prepare the final dosing solution, first add the PEG300 to a new tube.
-
Add the calculated volume of the this compound/DMSO stock to the PEG300 and vortex thoroughly.
-
Add the Tween-80 and vortex again.
-
Finally, add the saline to the mixture slowly while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If it is cloudy, gentle warming or sonication may be required. Prepare this formulation fresh before each use.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified MMP-9 signaling pathway.
Caption: General experimental workflow for an in vivo efficacy study.
References
Mmp-9-IN-8 protocol modifications for specific cell types
Welcome to the technical support center for the MMP-9 inhibitor, MMP-9-IN-8. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
Researchers may encounter several challenges when working with MMP-9 inhibitors. The table below outlines common issues, their potential causes, and recommended solutions to ensure experimental success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inhibitor Precipitation in Culture Media | - Low solubility of the inhibitor in aqueous solutions. - Final Dimethyl Sulfoxide (DMSO) concentration is too low to maintain solubility. | - Prepare a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 10 mM)[1]. - When diluting to the final working concentration, ensure the final DMSO concentration in the culture media does not exceed 0.1% to avoid solvent toxicity[1]. - If solubility issues persist, consider making an intermediate dilution in a small volume of media with 10% DMSO before adding to the full volume of culture media[1]. |
| No or Low Inhibitory Effect Observed | - Inhibitor concentration is too low. - Insufficient incubation time. - High levels of endogenous MMP-9 expression overwhelming the inhibitor. - Inhibitor degradation. | - The typical working concentration for MMP inhibitors in cell culture is often 100 times the in vitro Ki or IC50 value. A common starting range is 1-10 µM[1]. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. - Conduct a time-course experiment to identify the optimal incubation period. - Confirm the expression level of MMP-9 in your cell line. Consider using a higher concentration of the inhibitor or a cell line with lower MMP-9 expression. - Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Cell Toxicity or Off-Target Effects | - Inhibitor concentration is too high. - Final DMSO concentration is toxic to the cells. - The inhibitor may have off-target effects on other metalloproteinases or cellular processes. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor. - Ensure the final DMSO concentration in the culture media is kept below 0.1%[1]. - Review the selectivity profile of the inhibitor. If it is a broad-spectrum inhibitor, consider using a more selective compound if available. Run control experiments to assess the inhibitor's effect on related MMPs or other cellular functions. |
| Difficulty Detecting MMP-9 Activity | - MMP-9 is a secreted protein, and levels in cell lysates may be low. - Inappropriate sample preparation for the detection method. - Low expression of MMP-9 in the chosen cell type. | - For secreted proteins like MMP-9, it is often best to measure its activity in the conditioned cell culture supernatant rather than in cell lysates. - For zymography, avoid heating and reducing agents in the sample buffer, as this will destroy enzyme activity. For Western blotting, samples should be reduced and heated. - Confirm MMP-9 expression in your cell line using a sensitive method like ELISA or by inducing its expression with agents like Phorbol 12-myristate 13-acetate (PMA). |
| Variability in Experimental Results | - Inconsistent cell seeding density. - Differences in inhibitor preparation and addition. - Variation in incubation times. | - Ensure consistent cell numbers are seeded for each experiment. - Prepare a fresh dilution of the inhibitor from a stock solution for each experiment. - Standardize all incubation times for inhibitor treatment and subsequent assays. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: A good starting point for a new cell line is to perform a dose-response experiment with concentrations ranging from 1 µM to 10 µM. The optimal concentration will depend on the specific cell type, its level of MMP-9 expression, and the desired level of inhibition. It is generally recommended to use a concentration that is approximately 100-fold higher than the in vitro Ki or IC50 value of the inhibitor.
Q2: How should I prepare and store the this compound stock solution?
A2: this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: Can I use this compound in serum-containing media?
A3: Yes, but it is important to be aware that components in serum may bind to the inhibitor, potentially reducing its effective concentration. For quantitative studies, it is often recommended to perform experiments in serum-free or low-serum media. If serum is required for cell viability, the concentration of the inhibitor may need to be adjusted.
Q4: How can I confirm that this compound is inhibiting MMP-9 activity in my cells?
A4: The most direct way to measure MMP-9 activity is through gelatin zymography or a fluorometric activity assay using a specific MMP-9 substrate. These assays can be performed on conditioned media collected from your cell cultures. You can also measure the downstream effects of MMP-9 inhibition, such as a reduction in cell invasion or migration, using assays like the Transwell invasion assay.
Q5: What are some common cell types that express MMP-9?
A5: MMP-9 is expressed by a variety of cell types, particularly immune cells and cancer cells. These include neutrophils, macrophages, monocytes, and various cancer cell lines. Some cell types may require stimulation with cytokines or other factors to induce MMP-9 expression.
Experimental Protocols
General Protocol for MMP-9 Inhibition in Cell Culture
This protocol provides a general framework for treating cultured cells with an MMP-9 inhibitor and subsequently assessing MMP-9 activity.
Materials:
-
MMP-9 inhibitor (e.g., this compound)
-
DMSO
-
Appropriate cell culture medium
-
Cultured cells of interest
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Inhibitor Stock Solution:
-
Dissolve the MMP-9 inhibitor in 100% DMSO to a stock concentration of 10 mM.
-
Aliquot the stock solution and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
The following day, replace the culture medium with fresh medium (serum-free or low-serum is often preferred for activity assays).
-
Prepare working solutions of the MMP-9 inhibitor by diluting the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).
-
Add the inhibitor-containing medium or vehicle control medium to the cells.
-
Incubate for the desired treatment period (e.g., 24 hours). This should be optimized for your specific experiment.
-
-
Sample Collection:
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the conditioned medium at a low speed (e.g., 1,500 x g for 10 minutes) at 4°C to pellet any detached cells or debris.
-
Transfer the supernatant to a clean tube and store at -80°C for later analysis of MMP-9 activity.
-
Cell lysates can also be prepared at this stage if intracellular protein analysis is required.
-
-
Analysis of MMP-9 Activity:
-
Thaw the conditioned media samples on ice.
-
Analyze MMP-9 activity using a suitable method such as gelatin zymography or a commercially available MMP-9 activity assay kit.
-
Visualizations
MMP-9 Signaling Pathway
Caption: Overview of the MMP-9 signaling pathway and point of inhibition.
Experimental Workflow for MMP-9 Inhibition Assay
Caption: General experimental workflow for assessing MMP-9 inhibition.
References
Preventing Mmp-9-IN-8 degradation in experimental conditions
Welcome to the technical support center for Mmp-9-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability and activity of this inhibitor.
Disclaimer: Specific stability data for this compound is not publicly available. The following recommendations are based on general best practices for handling small molecule inhibitors and information available for similar compounds.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: Proper preparation of stock solutions is crucial to maintain the integrity of this compound. It is highly recommended to use dimethyl sulfoxide (DMSO) to prepare a high-concentration initial stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing aqueous working solutions from the DMSO stock, it is important to be mindful of the compound's aqueous solubility. To prevent precipitation, consider lowering the final concentration or adjusting the pH of the buffer.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, proper storage is essential. As a solid, the compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should be stored at -80°C for long-term stability.[1] Repeated freeze-thaw cycles should be avoided by storing the inhibitor in single-use aliquots.
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of your this compound solution may indicate degradation due to factors like oxidation or light exposure. It is recommended to discard the solution and prepare a fresh one from a new aliquot of the stock solution. To prevent this, always store solutions in light-protected vials (e.g., amber vials) and minimize their exposure to air.
Q4: I am observing inconsistent results in my experiments. Could this compound degradation be the cause?
A4: Inconsistent experimental outcomes can indeed be a result of inhibitor degradation. The potency of this compound can diminish over time if not handled and stored correctly. To troubleshoot this, it is advisable to prepare a fresh working solution from a new stock aliquot for each experiment. Additionally, performing a concentration-response experiment can help verify the inhibitor's activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - The compound's solubility limit was exceeded at lower temperatures.- The solvent is not suitable for cryogenic storage. | - Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved.- Consider storing the stock solution at a slightly lower concentration.- Ensure DMSO is of high purity and anhydrous, as water content can affect solubility upon freezing. |
| Loss of inhibitor activity | - Degradation due to improper storage (temperature, light, air exposure).- Multiple freeze-thaw cycles.- Instability in the aqueous experimental medium. | - Prepare fresh stock and working solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.- Perform a time-course experiment to assess the inhibitor's stability in your specific assay medium. If degradation is observed, add the inhibitor to the assay immediately before starting measurements. |
| Inconsistent IC50 values | - Variation in inhibitor concentration due to degradation.- Differences in experimental conditions (e.g., substrate concentration, incubation time). | - Use freshly prepared inhibitor solutions for each experiment.- Standardize all experimental parameters to ensure consistency.- Include a positive control with a known inhibitor to validate the assay's performance. |
| Precipitation upon dilution into aqueous buffer | - The compound has exceeded its aqueous solubility limit. | - Decrease the final concentration of the inhibitor.- Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your assay and include a vehicle control).- Test different buffer pH values, as the solubility of some compounds is pH-dependent. |
Experimental Protocols
General Protocol for Preparing this compound Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
-
Working Solution (e.g., 100 µM in Assay Buffer):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your experimental assay buffer to reach the desired final concentration.
-
Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Prepare the working solution fresh for each experiment and use it immediately.
-
Visualizations
MMP-9 Signaling Pathway
Caption: Simplified signaling pathway leading to MMP-9 activation and its downstream effects.
Experimental Workflow for Using this compound
Caption: General experimental workflow for the use of this compound.
References
Technical Support Center: Interpreting Unexpected Data from MMP-9-IN-8 Experiments
Welcome to the technical support center for MMP-9-IN-8 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected data that may arise during their work with this inhibitor. The following sections provide detailed experimental protocols, troubleshooting guides in a Q&A format, and an overview of the complex signaling pathways involving Matrix Metalloproteinase-9 (MMP-9).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound is a small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9). Published data indicates it exhibits inhibitory activity of 42.16% at a concentration of 10 µM and 58.28% at 50 µM. Additionally, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 23.42 µM.
Q2: I am not seeing the expected level of MMP-9 inhibition in my cell-based assay. What could be the reason?
A2: Several factors could contribute to a lack of expected inhibition:
-
Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. Based on available data, concentrations between 10 µM and 50 µM have shown inhibitory effects. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cellular Uptake and Stability: The inhibitor's permeability and stability within the cell culture media and inside the cells can affect its efficacy. Consider the half-life of the compound in your experimental setup.
-
High Endogenous MMP-9 Expression: The cell line you are using might express very high levels of MMP-9, requiring a higher concentration of the inhibitor to achieve significant inhibition.
-
Presence of Agonists: The serum or other components in your cell culture media may contain growth factors or cytokines that strongly induce MMP-9 expression, potentially overpowering the inhibitory effect. Consider using serum-free or reduced-serum media.
-
Indirect Measurement of Activity: If you are measuring a downstream effect of MMP-9 activity (e.g., cell migration), the signaling pathway may have redundant or compensatory mechanisms that are not solely dependent on MMP-9.
Q3: My zymography results show unexpected bands or changes in band intensity after treatment with this compound. How do I interpret this?
A3: Unexpected zymography results can be perplexing. Here are some possible interpretations:
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects on other proteases, leading to the appearance of unexpected cleavage bands.
-
Feedback Loops: Inhibition of MMP-9 can sometimes trigger cellular feedback mechanisms that upregulate the expression of other MMPs or proteases as a compensatory response.
-
Complex Formation: The inhibitor might alter the interaction of MMP-9 with its natural inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs), leading to complex band patterns.
-
Sample Preparation Artifacts: Ensure that your sample preparation is consistent and avoids conditions that could artificially activate or degrade MMPs.
Q4: I am observing paradoxical effects, such as increased cell migration or invasion, after inhibiting MMP-9 with this compound. Why is this happening?
A4: The role of MMP-9 in cellular processes is complex and can be context-dependent. Paradoxical effects have been reported with MMP inhibitors for several reasons:
-
Dual Role of MMP-9: MMP-9 can have both pro- and anti-tumorigenic functions. For instance, it can cleave substrates that release anti-angiogenic fragments. Inhibiting MMP-9 could disrupt this balance.
-
Signaling Pathway Crosstalk: MMP-9 is involved in numerous signaling pathways. Its inhibition can lead to the activation of alternative pathways that promote the phenotype you are observing.
-
Cellular Plasticity: Cancer cells can exhibit plasticity and may switch to alternative invasion strategies that are independent of MMP-9 when its activity is blocked.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to MMP-9 and its inhibitors to aid in experimental design and data interpretation.
Table 1: Inhibitory Activity of this compound
| Concentration | Percent Inhibition | Cell Line | Assay |
| 10 µM | 42.16% | - | Biochemical Assay |
| 50 µM | 58.28% | - | Biochemical Assay |
| 23.42 µM (IC50) | 50% | MCF-7 | Apoptosis Assay |
Table 2: Comparative IC50 Values of Various MMP-9 Inhibitors
| Inhibitor | MMP-9 IC50 (nM) | MMP-1 IC50 (nM) | MMP-13 IC50 (nM) | Selectivity Notes |
| MMP-9 Inhibitor I | 5 | 1050 | 113 | Highly selective for MMP-9 |
| SB-3CT | - | - | - | Selective for gelatinases (MMP-2 and MMP-9) |
| Batimastat (BB-94) | - | - | - | Broad-spectrum MMP inhibitor |
| Marimastat | - | - | - | Broad-spectrum MMP inhibitor |
| Andecaliximab (GS-5745) | 0.26 - 1.3 | - | - | Highly selective monoclonal antibody |
Table 3: Common Substrates of MMP-9
| Substrate Class | Specific Examples |
| Collagens | Type IV, V, VII, X, XIV collagen |
| Gelatin | Denatured collagen |
| Proteoglycans | Aggrecan, Versican |
| Adhesion Molecules | Fibronectin, Laminin, Vitronectin |
| Growth Factors & Cytokines | Pro-TGF-β, Pro-TNF-α, IL-1β |
| Other MMPs | Pro-MMP-2, Pro-MMP-13 |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess MMP-9 activity and the effects of its inhibition. While these are general protocols, they can be adapted for use with this compound. A starting concentration range of 10-50 µM for this compound is recommended for initial experiments, with further optimization as needed.
Gelatin Zymography
This technique is used to detect the activity of gelatinases like MMP-9.
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned media.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal volumes of conditioned media with non-reducing sample buffer.
-
Load 20-30 µg of protein per lane.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2) at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-9.
-
Western Blotting for MMP-9 Expression
This method is used to quantify the amount of MMP-9 protein.
-
Sample Preparation:
-
Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis and Transfer:
-
Mix 20-40 µg of protein with reducing sample buffer and boil for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MMP-9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a porous membrane, with or without a basement membrane extract (for invasion).
-
Cell Preparation:
-
Starve cells in serum-free media for 12-24 hours.
-
Resuspend the cells in serum-free media containing the desired concentration of this compound or vehicle control.
-
-
Assay Setup:
-
Use transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with a thin layer of Matrigel.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the prepared cells into the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for your cell type (typically 12-48 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a crystal violet solution.
-
Count the number of migrated cells in several random fields under a microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving MMP-9 and a typical experimental workflow for studying the effects of this compound.
Caption: Upstream signaling pathways regulating MMP-9 expression.
Caption: Downstream effects of MMP-9 activity and its inhibition.
Caption: Experimental workflow for studying this compound effects.
Mmp-9-IN-8 long-term treatment effects on cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term treatment effects of Matrix Metalloproteinase-9 (MMP-9) inhibitors on cell viability. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Long-Term MMP-9 Inhibitor Treatment
This guide addresses common issues encountered during prolonged experiments with MMP-9 inhibitors.
| Issue | Possible Cause | Recommended Solution |
| Unexpected Decrease in Cell Viability (Cytotoxicity) | The inhibitor may have off-target effects or the concentration used is too high for long-term exposure. Broad-spectrum MMP inhibitors, in particular, have been associated with dose-limiting side effects and toxicity.[1] | - Perform a dose-response curve to determine the IC50 and select a concentration that inhibits MMP-9 activity without significantly affecting cell viability over the desired time course.- Test the inhibitor in a panel of cell lines to assess cell-type-specific toxicity.- Consider using a more selective MMP-9 inhibitor to reduce off-target effects.[1] |
| Loss of Inhibitor Efficacy Over Time | - The inhibitor may be unstable in the cell culture medium over extended periods.- Cells may develop resistance mechanisms, such as upregulating MMP-9 expression or alternative pathways. | - Replenish the inhibitor with each media change, typically every 48-72 hours.- Analyze MMP-9 expression and activity at different time points to monitor for changes.- Investigate downstream signaling pathways to identify potential compensatory mechanisms. |
| Inconsistent Results Between Experiments | - Variability in cell seeding density.- Inconsistent inhibitor concentration or incubation time.- Contamination of cell cultures. | - Ensure consistent cell seeding density for all experiments. Adherent cells should be seeded to avoid confluency issues, while suspension cells require a specific density per well.[2]- Prepare fresh inhibitor dilutions for each experiment from a concentrated stock solution.- Maintain aseptic techniques to prevent contamination that can affect cell viability and assay results.[2] |
| Difficulty in Data Interpretation | - Lack of appropriate controls.- The chosen viability assay may not be suitable for the experimental conditions. | - Include a vehicle control (e.g., DMSO) to account for any effects of the solvent.- Use a positive control (a known cytotoxic agent) to ensure the assay is working correctly.- Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity with MTT/CCK-8 and membrane integrity with trypan blue).[2] |
Frequently Asked Questions (FAQs)
???+ question "What are the potential long-term effects of MMP-9 inhibition on cell viability?"
???+ question "How do I select the appropriate concentration of an MMP-9 inhibitor for long-term studies?"
???+ question "What are the essential controls for a long-term cell viability experiment with an MMP-9 inhibitor?"
???+ question "How can I confirm that the observed effects on cell viability are due to MMP-9 inhibition?"
Quantitative Data Summary
The following table presents hypothetical data from a 7-day cell viability study on a cancer cell line known to overexpress MMP-9, treated with a selective MMP-9 inhibitor.
| Treatment Group | Day 1 (% Viability) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) |
| Untreated Control | 100% | 100% | 100% | 100% |
| Vehicle Control (0.1% DMSO) | 99.5% | 98.9% | 99.2% | 98.5% |
| MMP-9 Inhibitor (10 µM) | 95.2% | 85.1% | 72.5% | 60.3% |
| Positive Control (Doxorubicin 1 µM) | 65.4% | 40.2% | 25.8% | 15.1% |
Note: This data is for illustrative purposes only and will vary depending on the cell line, inhibitor, and experimental conditions.
Experimental Protocols
Protocol: Long-Term Cell Viability Assessment using CCK-8 Assay
This protocol outlines a method for assessing the long-term effects of an MMP-9 inhibitor on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MMP-9 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the MMP-9 inhibitor in complete medium. Also, prepare the vehicle control medium.
-
After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor or the vehicle control.
-
Include untreated and positive control wells.
-
Return the plate to the incubator.
-
-
Long-Term Culture and Treatment Renewal:
-
Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective treatments to maintain inhibitor activity and nutrient supply.
-
-
Cell Viability Measurement (at desired time points, e.g., Day 1, 3, 5, 7):
-
At each time point, remove the plate from the incubator.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across all plates and time points.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated or vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Signaling Pathways Influenced by MMP-9
References
Validation & Comparative
A Comparative Analysis of Selective MMP-9 Inhibition Versus Broad-Spectrum MMP Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of selective Matrix Metalloproteinase-9 (MMP-9) inhibitors against broad-spectrum MMP inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of therapeutic strategies targeting MMP-9.
The pursuit of matrix metalloproteinase (MMP) inhibitors as therapeutic agents has been a long-standing endeavor in drug development. Early efforts focused on broad-spectrum MMP inhibitors, which aimed to block the activity of multiple MMP family members simultaneously. However, this approach was often plagued by dose-limiting toxicities and a lack of clinical efficacy, largely attributed to the inhibition of MMPs involved in normal physiological processes.[1][2][3] This has led to the development of highly selective MMP-9 inhibitors, which offer the potential for a better therapeutic window by specifically targeting the pathological activities of MMP-9.
MMP-9, also known as gelatinase B, is a key enzyme involved in the degradation of the extracellular matrix. Its overexpression and aberrant activity are implicated in a wide range of pathologies, including cancer metastasis, inflammation, and autoimmune diseases.[1][4] Selective inhibition of MMP-9 is therefore a promising therapeutic strategy for these conditions.
This guide will compare the performance of a representative highly selective MMP-9 inhibitor with that of broad-spectrum MMP inhibitors, focusing on efficacy, selectivity, and experimental protocols for their evaluation. While specific data for a compound designated "Mmp-9-IN-8" was not publicly available at the time of this review, we will use data from well-characterized selective MMP-9 inhibitors to illustrate the comparison.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the inhibitory potency (IC50) and selectivity of representative selective MMP-9 inhibitors compared to broad-spectrum MMP inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor Class | Inhibitor Name | MMP-9 IC50 | Selectivity vs. Other MMPs | Reference |
| Selective MMP-9 Inhibitor | GS-5745 (Andecaliximab) | Potent, allosteric inhibitor | Highly selective for MMP-9 | |
| Selective MMP-9 Inhibitor | JNJ0966 | ~440 nM (proMMP-9 activation) | Highly selective, no inhibition of MMP-1, -2, -3, -14 catalytic activity | |
| Selective MMP-9 Inhibitor | Compound 8 | 3.3 - 3.8 nM | High selectivity over MMP-1, -2, and -13 | |
| Broad-Spectrum Inhibitor | GM6001 (Ilomastat) | 0.45 nM | Broad-spectrum, inhibits MMP-1, -2, -3, -8, -9 | |
| Broad-Spectrum Inhibitor | Doxycycline | Micromolar range (e.g., 21.4 µM for cell invasion) | Broad-spectrum MMP inhibitor | |
| Broad-Spectrum Inhibitor | Marimastat | Nanomolar to micromolar range | Broad-spectrum |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MMP inhibitor efficacy. Below are representative protocols for key experiments.
In Vitro MMP-9 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP-9.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-9, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in fluorescence.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add the diluted test compounds. Include a positive control (MMP-9 without inhibitor) and a negative control (Assay Buffer only).
-
Add activated MMP-9 to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Invasion Assay
This assay evaluates the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix, a process that is often dependent on MMP-9 activity.
Principle: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert. Chemoattractant is placed in the lower chamber. The ability of the cells to invade through the Matrigel and migrate to the lower chamber is quantified.
Materials:
-
Cancer cell line with high MMP-9 expression (e.g., HT1080)
-
Transwell inserts with 8 µm pore size
-
Matrigel basement membrane matrix
-
Cell culture medium with and without serum
-
Test compounds
-
Calcein-AM or other fluorescent dye for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing the test compound at various concentrations.
-
Seed the cells in the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Quantify the number of invaded cells by counting under a microscope or by measuring the fluorescence of stained cells.
-
Calculate the percentage of invasion inhibition relative to the untreated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MMP-9 function and its inhibition is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of MMP-9 activation and function.
This diagram illustrates how extracellular signals like growth factors and cytokines can lead to the transcription and secretion of MMP-9, which in turn degrades the extracellular matrix, promoting processes like cell migration and invasion.
Caption: General experimental workflow for MMP inhibitor evaluation.
This workflow outlines the typical progression for evaluating a potential MMP inhibitor, from initial in vitro biochemical and cell-based assays to more complex in vivo studies to assess efficacy and safety.
Conclusion
The development of selective MMP-9 inhibitors represents a significant advancement over broad-spectrum MMP inhibitors. By specifically targeting MMP-9, these newer agents have the potential to offer improved efficacy and a more favorable safety profile, avoiding the off-target effects that have hindered the clinical success of their predecessors. The data presented in this guide highlight the superior selectivity of these next-generation inhibitors. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of novel MMP-9 inhibitors. As our understanding of the specific roles of individual MMPs in disease continues to grow, the development of highly selective inhibitors will be crucial for translating this knowledge into effective therapies.
References
- 1. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Allosteric Inhibition of MMP9 Is Efficacious in Preclinical Models of Ulcerative Colitis and Colorectal Cancer | PLOS One [journals.plos.org]
- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mmp-9-IN-8 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Mmp-9-IN-8, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), within a cellular context. We present supporting experimental data for this compound and alternative inhibitors, detailed protocols for key validation assays, and visual workflows to aid in experimental design.
Introduction to MMP-9 and its Inhibition
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Upregulation of MMP-9 activity is implicated in numerous pathological processes, including tumor invasion, metastasis, inflammation, and neurodegenerative diseases.[1] This makes MMP-9 a compelling therapeutic target for drug development.
This compound is a small molecule inhibitor designed to target the enzymatic activity of MMP-9. Validating that such inhibitors reach and bind to their intended target in a complex cellular environment is a crucial step in preclinical drug development. This guide outlines several robust methods to confirm the cellular target engagement of this compound.
Comparative Analysis of MMP-9 Inhibitors
To provide a comprehensive overview, the inhibitory potency of this compound is compared with other known MMP-9 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (nM) | Selectivity Profile | Reference |
| MMP-9 Inhibitor I (this compound) | 5 | Highly selective for MMP-9. Inhibits MMP-1 (IC50 = 1.05 µM) and MMP-13 (IC50 = 113 nM) at much higher concentrations. | [2][3] |
| JNJ0966 | 440 | Highly selective inhibitor of MMP-9 zymogen. | |
| Cimicifugic acid B | 13,400 (13.4 µM) | A natural product derivative. | |
| Compound 8 (s-triazine-based) | 3.3 - 3.8 | High selectivity against MMP-9 in MDA-MB231 and Caco-2 cells. |
Experimental Protocols for Target Validation
Validating the interaction of this compound with its target in a cellular environment can be achieved through a combination of techniques that measure changes in protein activity, stability, or downstream signaling.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-9. This method allows for the visualization of MMP-9 activity as clear bands on a gelatin-containing polyacrylamide gel. A reduction in the intensity of these bands in the presence of an inhibitor indicates target engagement.
Protocol:
-
Sample Preparation: Culture cells to 70-80% confluency. For secreted MMP-9, switch to serum-free media and collect the conditioned media after a suitable incubation period (e.g., 24-48 hours). For cellular MMP-9, prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of your samples to ensure equal loading.
-
Electrophoresis: Mix samples with a non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Run the gel under non-reducing conditions.
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature. Incubate the gel in a development buffer containing calcium and zinc at 37°C for 16-48 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background.
-
Analysis: Quantify the band intensity to determine the relative inhibition of MMP-9 activity by this compound.
FRET-Based in vitro MMP-9 Activity Assay
Fluorescence Resonance Energy Transfer (FRET) assays provide a high-throughput method for quantifying MMP-9 activity and the potency of inhibitors. These assays utilize a substrate peptide with a fluorescent donor and a quencher moiety. Cleavage of the substrate by MMP-9 separates the donor and quencher, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation: Prepare the MMP-9 assay buffer, the FRET-based MMP-9 substrate, and the purified active MMP-9 enzyme according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors.
-
Assay Procedure: In a 96-well plate, add the MMP-9 enzyme to each well, followed by the inhibitor at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that the binding of a ligand, such as an inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble MMP-9 in the supernatant at each temperature point using Western blotting.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble MMP-9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Cellular Pathways and Experimental Workflows
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Simplified MMP-9 activation and signaling pathway.
Caption: Experimental workflow for validating this compound target engagement.
References
Comparative Analysis of MMP-9-IN-8 Selectivity: A Guide for Researchers
A comprehensive selectivity profile for the investigational inhibitor MMP-9-IN-8 against other matrix metalloproteinases (MMPs) cannot be provided at this time due to the absence of publicly available data for a compound with this specific designation.
Extensive searches of scientific literature and chemical databases did not yield any specific information, including IC50 or Ki values, for an inhibitor named "this compound." This suggests that "this compound" may be an internal designation for a compound not yet disclosed in public forums, a placeholder name, or a misnomer.
For a thorough and objective comparison guide to be generated, specific quantitative data on the inhibitory activity of this compound against a panel of MMPs would be required. This typically includes:
-
IC50 Values: The half-maximal inhibitory concentration for MMP-9 and a range of other MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-13).
-
Selectivity Ratios: Calculated ratios of IC50 values (e.g., IC50(MMP-x) / IC50(MMP-9)) to quantify the selectivity for MMP-9 over other family members.
Without this foundational data, a meaningful comparison to alternative MMP inhibitors is not possible.
General Principles of MMP Inhibitor Selectivity Profiling
To illustrate the type of information required and the methodologies typically employed, this guide outlines the general approach to profiling MMP inhibitor selectivity.
Data Presentation: A Model for Comparison
Should data for this compound become available, it would be presented in a structured format for clear comparison. An example of such a table is provided below, populated with hypothetical data for illustrative purposes.
| MMP Isoform | This compound (IC50, nM) | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) |
| MMP-9 | Data Needed | 10 | 50 |
| MMP-1 | Data Needed | 1000 | 500 |
| MMP-2 | Data Needed | 50 | 100 |
| MMP-3 | Data Needed | 500 | 2000 |
| MMP-7 | Data Needed | 2000 | >10000 |
| MMP-8 | Data Needed | 800 | 1500 |
| MMP-13 | Data Needed | 1500 | 800 |
Experimental Protocols
The determination of MMP inhibitor selectivity relies on robust and well-defined experimental protocols. A generalized workflow for such an assessment is described below.
Enzymatic Assay for MMP Inhibition
A common method to determine the potency of an MMP inhibitor is through a fluorogenic substrate assay.
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to established protocols, often involving treatment with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations in an appropriate assay buffer.
-
Incubation: The activated MMP enzyme is incubated with the various concentrations of the inhibitor for a defined period at a specific temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme-inhibitor mixture.
-
Fluorescence Monitoring: The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence using a microplate reader.
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value is then calculated by fitting the data to a suitable dose-response curve.
Visualizing Key Concepts
Signaling Pathway Involving MMP-9
MMP-9 is a key enzyme involved in the degradation of the extracellular matrix (ECM) and plays a role in various physiological and pathological processes, including inflammation, wound healing, and cancer metastasis. Its expression and activity are regulated by complex signaling pathways.
Caption: Simplified signaling pathway leading to MMP-9 activation and function.
Experimental Workflow for MMP Inhibitor Selectivity Profiling
The process of determining the selectivity of an MMP inhibitor follows a structured workflow.
Caption: Experimental workflow for determining MMP inhibitor selectivity.
To move forward with a comparative analysis of this compound, the primary requirement is access to experimental data detailing its inhibitory potency against MMP-9 and other MMP family members. Researchers and drug development professionals in possession of such data are encouraged to apply the principles and formats outlined in this guide for a clear and objective assessment of its selectivity profile.
Unveiling the Potency of Mmp-9-IN-8: A Comparative Analysis in Cancer Cell Lines
For Immediate Release
In the landscape of targeted cancer therapy, Matrix Metalloproteinase-9 (MMP-9) has emerged as a critical player in tumor progression, invasion, and metastasis. The quest for potent and selective MMP-9 inhibitors is a paramount objective for researchers and drug developers. This guide provides a comprehensive cross-validation of a novel inhibitor, Mmp-9-IN-8, and contextualizes its activity against other known MMP-9 inhibitors across various cancer cell lines.
This compound: A Profile
This compound has been identified as an inhibitor of Matrix Metalloproteinase-9. Preliminary data indicates its potential as an anti-cancer agent through the induction of apoptosis. This guide summarizes the currently available data on this compound and provides a comparative framework for its evaluation.
Comparative Activity of MMP-9 Inhibitors
The following table summarizes the inhibitory activity of this compound and other commercially available or well-documented MMP-9 inhibitors. It is important to note that publicly available data for this compound is currently limited to the MCF-7 breast cancer cell line.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / % Inhibition | Reference |
| This compound | MCF-7 | Apoptosis Induction | IC50: 23.42 µM | [1] |
| This compound | N/A | Biochemical Assay | 42.16% at 10 µM | [1] |
| This compound | N/A | Biochemical Assay | 58.28% at 50 µM | [1] |
| MMP-2/MMP-9 Inhibitor I | N/A | Biochemical Assay | IC50: 240 nM | [2] |
| Batimastat (BB-94) | Multiple | Cell-based/Biochemical | IC50: <10 ng/mL (for MMP-1, -2, -3, -7, and -9) | [3] |
| Marimastat (BB-2516) | Various | Clinical Trials | N/A | N/A |
| Prinomastat (AG3340) | Various | Clinical Trials | N/A | N/A |
Note: The activity of MMP inhibitors can vary significantly based on the assay type (biochemical vs. cell-based) and the specific cancer cell line. The data presented here is for comparative purposes and highlights the need for further head-to-head studies.
Experimental Protocols
To ensure reproducibility and accurate comparison of MMP-9 inhibitor activity, detailed and standardized experimental protocols are essential.
Gelatin Zymography Assay
This technique is widely used to detect and quantify the activity of gelatinases such as MMP-9.
Principle: Proteins are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows for enzymatic activity. MMP-9 digests the gelatin in the gel, and subsequent staining with Coomassie Blue reveals clear bands where the gelatin has been degraded.
Protocol:
-
Sample Preparation: Conditioned media from cancer cell cultures treated with and without the inhibitor are collected. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).
-
Electrophoresis: Equal amounts of protein are loaded onto a 10% polyacrylamide gel containing 1 mg/mL gelatin. Electrophoresis is carried out under non-reducing conditions.
-
Renaturation and Development: After electrophoresis, the gel is washed twice for 30 minutes in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS. The gel is then incubated overnight at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2).
-
Staining and Visualization: The gel is stained with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes and then destained until clear bands appear against a blue background. The area of the clear bands, corresponding to MMP-9 activity, can be quantified using densitometry.
Cell Viability/Apoptosis Assay
To determine the cytotoxic or apoptotic effects of MMP-9 inhibitors on cancer cells.
Principle: Various methods can be employed, such as the MTT assay (for cell viability) or Annexin V/Propidium Iodide staining followed by flow cytometry (for apoptosis).
Protocol (Annexin V/PI Staining):
-
Cell Culture and Treatment: Cancer cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of the MMP-9 inhibitor for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic. The percentage of apoptotic cells is calculated.
Visualizing the Molecular Landscape
Understanding the signaling pathways involving MMP-9 and the experimental workflow is crucial for interpreting inhibitor activity.
Caption: MMP-9 Signaling Pathway in Cancer.
The diagram above illustrates the central role of MMP-9 in cancer progression. Active MMP-9 degrades the extracellular matrix (ECM) and activates growth factors, which in turn stimulate intracellular signaling pathways like PI3K/Akt and MAPK/ERK, leading to increased proliferation, invasion, and angiogenesis.
References
Mmp-9-IN-8 vs. siRNA Knockdown of MMP-9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components.[1] Its over-expression is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation, making it a significant therapeutic target.[2][3] This guide provides an objective comparison of two distinct strategies for inhibiting MMP-9 function: the small molecule inhibitor Mmp-9-IN-8 and siRNA-mediated gene knockdown.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their point of intervention in the biological system. This compound acts at the protein level, directly inhibiting the enzymatic activity of existing MMP-9 molecules. In contrast, siRNA operates at the genetic level, preventing the synthesis of new MMP-9 protein.
This compound: This small molecule inhibitor is designed to directly bind to the MMP-9 enzyme, likely at its active site, thereby blocking its catalytic function. This leads to a rapid but potentially reversible inhibition of MMP-9's ability to degrade its substrates.
siRNA Knockdown of MMP-9: Small interfering RNA (siRNA) molecules are short, double-stranded RNA sequences that are complementary to a specific region of the MMP-9 messenger RNA (mRNA). Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the target MMP-9 mRNA, preventing its translation into protein.[4] This results in a potent and sustained reduction in the total amount of MMP-9 protein.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the quantitative data available for this compound and MMP-9 siRNA. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.
| Feature | This compound | MMP-9 siRNA |
| Target | MMP-9 protein activity | MMP-9 mRNA |
| Efficacy | Inhibitory activity of 42.16% at 10 µM and 58.28% at 50 µM.[5] IC50 of 23.42 µM for inducing apoptosis in MCF-7 cells. | Up to 80% decrease in MMP-9 enzyme activity has been observed in vitro. Significant reduction in tumor volume and weight in vivo. |
| Specificity | Data on specificity against other MMPs is not readily available. | High sequence specificity for MMP-9 mRNA. Off-target effects are possible but can be minimized with careful design. |
| Onset of Action | Rapid, as it targets the existing protein pool. | Delayed, as it depends on the turnover rate of existing mRNA and protein. |
| Duration of Effect | Potentially reversible and dependent on compound pharmacokinetics. | Sustained, lasting for several days until the siRNA is degraded. |
| Off-Target Effects | Potential for off-target binding to other proteins with similar structural motifs. | Can include unintended silencing of other genes with partial sequence homology and induction of an immune response. |
| Delivery | Standard small molecule delivery methods. | Requires transfection reagents or viral vectors for efficient intracellular delivery. |
Experimental Protocols
Inhibition of MMP-9 Activity using this compound
This protocol outlines a general procedure for treating cancer cells with this compound to assess its effect on cell invasion.
Materials:
-
This compound (MedChemExpress)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
DMSO (for dissolving the inhibitor)
-
Boyden chamber assay kit (or similar invasion assay system)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cancer cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A typical concentration range to test would be 1 µM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired treatment time (e.g., 24 hours).
-
Invasion Assay: Following treatment, perform a cell invasion assay according to the manufacturer's instructions. This typically involves seeding the treated cells in the upper chamber of a Boyden chamber, which is coated with a basement membrane extract. The lower chamber contains a chemoattractant.
-
Quantification: After a suitable incubation period (e.g., 24-48 hours), quantify the number of cells that have invaded through the membrane. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of the compound.
MMP-9 Knockdown using siRNA
This protocol provides a general guideline for transfecting cancer cells with MMP-9 siRNA to study its effect on gene expression and cell proliferation.
Materials:
-
MMP-9 siRNA and a non-targeting control siRNA (e.g., from Santa Cruz Biotechnology)
-
Cancer cell line of interest (e.g., Y79)
-
siRNA Transfection Medium and Transfection Reagent
-
Complete cell culture medium
-
6-well plates
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2.5 x 10^5 cells per well in antibiotic-free medium and allow them to adhere overnight.
-
Transfection Complex Preparation:
-
Solution A: Dilute 0.75 µg of MMP-9 siRNA or control siRNA in 100 µL of siRNA Transfection Medium.
-
Solution B: Dilute 6 µL of siRNA Transfection Reagent in 100 µL of siRNA Transfection Medium.
-
Combine Solution A and Solution B and incubate at room temperature for 30 minutes.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Validation of Knockdown:
-
qPCR: After incubation, harvest the cells, extract total RNA, and perform qPCR to quantify the level of MMP-9 mRNA knockdown compared to the control siRNA-treated cells.
-
Western Blot: Lyse the cells, extract total protein, and perform a Western blot to assess the reduction in MMP-9 protein levels.
-
-
Phenotypic Assay (e.g., Proliferation): At the desired time point post-transfection, perform a cell proliferation assay (e.g., MTT or BrdU assay) to determine the effect of MMP-9 knockdown on cell growth.
-
Data Analysis: Analyze the qPCR and Western blot data to confirm successful knockdown. Analyze the results of the phenotypic assay to determine the functional consequence of MMP-9 silencing.
MMP-9 Signaling Pathways in Cancer
MMP-9 is a key player in several signaling pathways that are crucial for cancer progression. Its expression is regulated by various upstream signals, and its activity, in turn, influences multiple downstream cellular processes.
One of the critical pathways involves the activation of transcription factors such as NF-κB and AP-1 by extracellular signals like growth factors (e.g., TGF-β, PDGF) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β). These transcription factors then bind to the promoter region of the MMP-9 gene, initiating its transcription. Once expressed and activated, MMP-9 can degrade components of the extracellular matrix, facilitating cell migration and invasion. Furthermore, MMP-9 can cleave and activate other signaling molecules, such as pro-TGF-β and pro-TNF-α, creating a positive feedback loop that further enhances tumor progression. MMP-9 also plays a role in angiogenesis by releasing matrix-bound vascular endothelial growth factor (VEGF).
Conclusion
Both this compound and siRNA-mediated knockdown represent valuable tools for investigating the function of MMP-9 and for its potential therapeutic inhibition. The choice between these two approaches will depend on the specific research question and experimental context. This compound offers a rapid and reversible means of inhibiting MMP-9's enzymatic activity, making it suitable for studying the immediate consequences of its function. In contrast, MMP-9 siRNA provides a potent and sustained method for reducing the total cellular pool of the protein, which is ideal for investigating the long-term effects of MMP-9 depletion. Future research involving direct comparative studies will be invaluable in further elucidating the relative advantages and disadvantages of these two powerful techniques.
References
- 1. MMP9 - Wikipedia [en.wikipedia.org]
- 2. Suppression of matrix metalloproteinase-9 expression by RNA interference inhibits SGC7901 gastric adenocarcinoma cell growth and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]
- 4. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Batimastat and the Selective MMP-9 Inhibitor GS-5745 (Andecaliximab)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of matrix metalloproteinase (MMP) inhibition, a critical consideration for therapeutic development is the balance between broad-spectrum efficacy and target selectivity. This guide provides a detailed head-to-head comparison of two distinct MMP inhibitors: Batimastat (BB-94), a potent broad-spectrum inhibitor, and GS-5745 (Andecaliximab), a highly selective monoclonal antibody targeting MMP-9. This comparison is supported by experimental data to inform research and development decisions.
Executive Summary
Batimastat is a synthetic, low-molecular-weight, broad-spectrum MMP inhibitor that has been evaluated in numerous preclinical and clinical studies.[1][2] Its mechanism of action involves a hydroxamate group that chelates the zinc ion in the active site of MMPs, leading to reversible inhibition of their enzymatic activity. In contrast, GS-5745 (Andecaliximab) is a humanized monoclonal antibody that offers high selectivity for MMP-9.[3] It functions as an allosteric inhibitor, binding to a site distinct from the catalytic domain to prevent the activation of the MMP-9 zymogen. This fundamental difference in their mechanism and specificity profiles results in distinct therapeutic windows and potential side-effect profiles.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of Batimastat against a panel of MMPs, highlighting its broad-spectrum nature. Due to the nature of GS-5745 as a highly selective antibody, its inhibitory activity is primarily focused on MMP-9, with minimal to no activity against other MMPs.
| Target MMP | Batimastat IC50 (nM) | GS-5745 (Andecaliximab) IC50 |
| MMP-1 | 3 | >500-fold less potent than for MMP-9 |
| MMP-2 | 4 | >500-fold less potent than for MMP-9 |
| MMP-3 | 20 | Not reported, expected to be very high |
| MMP-7 | 6 | Not reported, expected to be very high |
| MMP-8 | 10 | Not reported, expected to be very high |
| MMP-9 | 4 | Potent inhibition (specific nM value not publicly available) |
| MMP-13 | Not widely reported | Not reported, expected to be very high |
Mechanism of Action
Batimastat: As a peptidomimetic hydroxamate inhibitor, Batimastat mimics the collagen substrate and binds to the catalytic zinc ion within the active site of various MMPs. This competitive and reversible inhibition blocks the proteolytic activity of these enzymes.
GS-5745 (Andecaliximab): This monoclonal antibody selectively binds to the pro-domain and catalytic domain junction of MMP-9, distal to the active site. This allosteric binding prevents the conformational changes required for the activation of the pro-MMP-9 zymogen, thereby inhibiting its enzymatic function without directly competing with the substrate at the active site.
Signaling Pathways and Experimental Workflows
To visualize the intricate roles of MMP-9 and the methodologies for assessing its inhibition, the following diagrams are provided.
Caption: MMP-9 signaling pathway and points of inhibition.
Caption: Experimental workflows for MMP inhibition assays.
Experimental Protocols
Fluorometric MMP-9 Inhibition Assay
This high-throughput method provides a quantitative measure of MMP-9 activity and its inhibition.
Materials:
-
Recombinant active MMP-9 enzyme
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Batimastat and/or GS-5745 stock solutions
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (Batimastat, GS-5745) in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors to respective wells. Include wells for a positive control (MMP-9 without inhibitor) and a negative control (Assay Buffer only).
-
Add a solution of active MMP-9 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic MMP-9 substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Calculate the rate of substrate cleavage from the linear phase of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect and semi-quantify MMP-9 activity based on its ability to degrade gelatin within a polyacrylamide gel.
Materials:
-
Cell culture conditioned media or tissue lysates containing MMP-9
-
Tris-Glycine SDS-PAGE gels co-polymerized with 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare samples by mixing with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at a constant voltage at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS and allow MMPs to renature.
-
Incubate the gel in developing buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands of gelatin degradation appear against a blue background. These clear zones indicate areas of MMP activity.
-
The intensity of the bands can be quantified using densitometry to compare the relative MMP-9 activity between samples. A decrease in band intensity in the presence of an inhibitor indicates its efficacy.
Concluding Remarks
The choice between a broad-spectrum MMP inhibitor like Batimastat and a highly selective inhibitor such as GS-5745 depends on the specific therapeutic goal and the pathological context. While Batimastat offers the advantage of inhibiting multiple MMPs that may be involved in a disease process, this lack of specificity can lead to off-target effects and a narrower therapeutic window. In contrast, the high selectivity of GS-5745 for MMP-9 minimizes the risk of inhibiting other beneficial MMPs, potentially leading to a better safety profile. The experimental protocols provided herein offer robust methods for evaluating and comparing the efficacy and selectivity of these and other MMP inhibitors in a preclinical setting. This comparative guide serves as a foundational resource for researchers aiming to advance the development of targeted MMP-based therapies.
References
Mmp-9 Inhibitor Efficacy: A Comparative Analysis of 2D and 3D Cell Culture Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cells cultured in 3D models, such as spheroids, often exhibit increased resistance to therapeutic agents compared to their 2D monolayer counterparts.[1][2][3] This disparity is attributed to factors inherent to the 3D microenvironment, including altered cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and differential gene expression.[2][4] Consequently, evaluating the efficacy of MMP-9 inhibitors in 3D models is crucial for more accurate prediction of in vivo responses. This guide presents a quantitative comparison of MMP-9 inhibition, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of MMP-9 Inhibition
The following tables summarize the inhibitory effects of the MMP-2/9 inhibitor ARP-100 on the gelatinolytic activity of MMP-9 in conditioned media from 2D and 3D cultures of the MDA-MB-231 human breast cancer cell line. Data is derived from densitometric analysis of gelatin zymography.
Table 1: Inhibition of MMP-9 Activity by ARP-100 in 2D vs. 3D Conditioned Media
| Culture Model | ARP-100 Concentration (µM) | Mean MMP-9 Inhibition (%) |
| 2D | 7.5 | 52% |
| 3D | 7.5 | 84% |
Data adapted from a study on pyridine-containing macrocycles and ARP-100 as MMP inhibitors.
These findings suggest that the context of the cell culture model can significantly influence the apparent efficacy of an MMP inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results when comparing drug efficacy in 2D and 3D models.
3D Tumor Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of uniform tumor spheroids, a common 3D cell culture model.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Non-adherent, round-bottom 96-well plates or hanging drop plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells to 70-80% confluency in a standard tissue culture flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2,500 cells/20 µL).
-
For hanging drop plates, dispense 20 µL droplets of the cell suspension onto the lid of the plate.
-
Invert the lid and place it on the bottom of the plate, which is filled with PBS to maintain humidity.
-
Incubate for 48-72 hours to allow for spheroid formation.
3D Spheroid Invasion Assay
This assay measures the ability of cancer cells to invade a surrounding extracellular matrix, a process often dependent on MMP activity.
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane extract (e.g., Matrigel®)
-
Serum-free cell culture medium
-
MMP inhibitor (e.g., Marimastat, ARP-100)
-
96-well plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane extract on ice.
-
Dilute the MMP inhibitor to the desired concentrations in serum-free medium.
-
Gently transfer the pre-formed spheroids into a 96-well plate (one spheroid per well).
-
Carefully remove the existing medium and embed each spheroid in a mixture of basement membrane extract and medium containing the MMP inhibitor or vehicle control.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Add serum-free medium with the corresponding inhibitor concentration on top of the matrix.
-
Image the spheroids at time zero and then at regular intervals (e.g., every 24 hours) for 3-5 days.
-
Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point. The inhibitory effect is calculated relative to the vehicle-treated control.
Gelatin Zymography for MMP-9 Activity
This technique is used to detect and quantify the activity of gelatinases like MMP-9 in conditioned media from 2D and 3D cultures.
Materials:
-
Conditioned media from 2D and 3D cell cultures (treated with or without MMP inhibitor)
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from 2D and 3D cultures and centrifuge to remove cellular debris.
-
Determine the protein concentration of each sample.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9.
-
Quantify the band intensity using densitometry software.
Visualizations
MMP-9 Signaling Pathway
The expression and activity of MMP-9 are regulated by a complex network of signaling pathways initiated by various extracellular stimuli.
Caption: Simplified MMP-9 signaling pathway.
Experimental Workflow: 2D vs. 3D Efficacy Testing
The following diagram outlines the key steps in comparing the efficacy of an MMP-9 inhibitor in 2D and 3D cell culture models.
Caption: Workflow for comparing inhibitor efficacy.
Conclusion
The data and methodologies presented in this guide underscore the importance of utilizing 3D cell culture models for the evaluation of MMP-9 inhibitors. While 2D cultures remain a valuable tool for initial high-throughput screening, 3D models provide a more physiologically relevant context that can significantly impact the observed efficacy of a drug candidate. The increased resistance often observed in 3D cultures highlights the potential for 2D models to generate misleading results. Therefore, incorporating 3D models early in the drug discovery pipeline is essential for identifying compounds with a higher likelihood of success in subsequent preclinical and clinical development.
References
- 1. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Growing cancer cells in 3D -- not just 2D -- might improve preclinical drug development | Frederick National Laboratory [frederick.cancer.gov]
A Comparative In Vivo Potency Assessment: Mmp-9-IN-8 versus Marimastat
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo potency of two matrix metalloproteinase-9 (MMP-9) inhibitors: the novel inhibitor Mmp-9-IN-8 and the well-established broad-spectrum MMP inhibitor, Marimastat. This document synthesizes available data to facilitate an informed assessment of their potential therapeutic applications.
Executive Summary
Marimastat is a well-characterized, orally bioavailable, broad-spectrum MMP inhibitor with demonstrated in vivo activity across a variety of preclinical models. In contrast, publicly available data on this compound is currently limited to in vitro assays, showing moderate inhibitory activity against MMP-9. A direct comparison of in vivo potency is not feasible at this time due to the absence of published in vivo studies for this compound. This guide presents the available data for both compounds to highlight their distinct profiles and current stages of development.
Data Presentation: Inhibitor Potency and Efficacy
The following tables summarize the quantitative data for this compound and Marimastat.
Table 1: In Vitro Inhibitory Activity of this compound and Marimastat against MMP-9
| Compound | Target | Assay Type | IC50 / % Inhibition | Source |
| This compound | MMP-9 | Not Specified | 42.16% at 10 µM | [1][2][3][4] |
| 58.28% at 50 µM | [1] | |||
| MCF-7 cells | Apoptosis Assay | 23.42 µM | ||
| Marimastat | MMP-9 | Enzymatic Assay | 3 nM |
Table 2: In Vivo Efficacy of Marimastat in Preclinical Models
| Disease Model | Species | Dosage | Route of Administration | Observed Effect | Source |
| Oral Squamous Cell Carcinoma | Mouse | 150 mg/kg/day | Oral (osmotic pump) | Significant suppression of cervical lymph node metastasis and MMP-2 activation. | |
| Liver Fibrosis | Rat | 100 mg/kg | Orogastric gavage (twice daily) | Inhibition of hepatic cystogenesis and fibrosis. | |
| Head and Neck Cancer Xenografts | Mouse | 8.7 mg/kg/day | Osmotic pump | Delayed tumor growth, alone and in combination with chemoradiation. | |
| Gastric Carcinoma | Nude Mice | 18 mg/kg/day | Not Specified | Inhibited peritoneal dissemination. |
Experimental Protocols
Detailed methodologies for the cited in vivo experiments with Marimastat are crucial for contextualizing the presented data.
Orthotopic Oral Squamous Cell Carcinoma Implantation Model
-
Animal Model: An orthotopic implantation model of oral squamous cell carcinoma was utilized.
-
Treatment: Marimastat was administered at a dose of 150 mg/kg/day via an osmotic pump.
-
Endpoint Analysis: The study assessed the suppression of cervical lymph node metastasis and the activation of MMP-2. Survival rates were also monitored.
Rat Model of Liver Fibrosis
-
Animal Model: PCK rats, a model for polycystic kidney and liver disease, were used.
-
Treatment: Eight-week-old PCK rats received chronic treatment with Marimastat.
-
Endpoint Analysis: The primary outcomes measured were the inhibition of hepatic cystogenesis and fibrosis.
Head and Neck Cancer Xenograft Model
-
Animal Model: Nude mice bearing human head and neck squamous cell SCC-1 xenografts were used.
-
Treatment: Marimastat was administered at a daily dose of 8.7 mg/kg via an osmotic pump. Some cohorts received Marimastat in combination with chemoradiation.
-
Endpoint Analysis: Tumor growth was monitored and compared between treatment groups.
Signaling Pathways and Experimental Workflow
Visual representations of the MMP-9 signaling pathway and a general experimental workflow for evaluating MMP inhibitors in vivo are provided below.
Discussion
Marimastat, as a pan-MMP inhibitor, demonstrates robust in vivo efficacy in multiple disease models, albeit with the potential for off-target effects due to its broad-spectrum activity. The hydroxamate structure of Marimastat chelates the zinc ion at the active site of MMPs, leading to potent inhibition. Its oral bioavailability has made it a candidate for clinical investigation in various cancers.
Conversely, the available information on this compound suggests it is at a much earlier stage of development. The provided in vitro data, showing percentage inhibition at micromolar concentrations, indicates significantly lower potency compared to Marimastat's nanomolar IC50. The lack of in vivo data for this compound prevents any assessment of its bioavailability, efficacy, or potential for target-specific inhibition in a physiological context.
It is worth noting the existence of a highly potent and selective "MMP-9 inhibitor 8" reported in a medicinal chemistry publication, with an IC50 of 1 nM for MMP-9 and 26-fold selectivity over MMP-2. However, it is unclear if this compound is related to the commercially available "this compound". This highlights the importance of precise compound identification in comparative studies.
Conclusion
Based on the currently available data, Marimastat is a well-validated in vivo tool for studying the effects of broad-spectrum MMP inhibition. This compound, as described in commercial catalogues, is a significantly less potent inhibitor in vitro, and its in vivo efficacy remains to be determined. For researchers seeking to investigate the specific roles of MMP-9 in vivo, the development and characterization of more potent and selective inhibitors, with demonstrated in vivo activity, will be critical. Future studies on this compound should focus on comprehensive in vitro profiling against a panel of MMPs and subsequent evaluation in relevant in vivo models to establish its potential as a selective research tool or therapeutic agent.
References
Safety Operating Guide
Navigating the Disposal of MMP-9-IN-8: A Guide to Laboratory Safety and Chemical Handling
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of the matrix metalloproteinase-9 (MMP-9) inhibitor, MMP-9-IN-8, ensuring the protection of laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for a compound precisely named "this compound" is not publicly available, this document outlines the best-practice procedures for the disposal of small-molecule enzyme inhibitors of a similar nature. It is imperative to always consult the specific SDS provided by the manufacturer for any chemical you are working with.
Immediate Safety and Handling Protocols
Before beginning any work with this compound or similar inhibitors, ensure that all personnel are familiar with the appropriate safety measures.
Personal Protective Equipment (PPE): A non-negotiable aspect of laboratory safety is the consistent and correct use of PPE.
| Protective Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Impervious laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for handling powders or creating aerosols. |
Engineering Controls: Always handle this compound in a well-ventilated laboratory. A chemical fume hood is strongly recommended to minimize inhalation exposure. An accessible safety shower and eyewash station are mandatory in any laboratory where such chemicals are handled.
Step-by-Step Disposal Procedures
Adherence to a stringent disposal protocol is critical to prevent chemical cross-contamination and ensure environmental safety.
-
Initial Decontamination: All glassware, spatulas, and other equipment that have come into direct contact with this compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent, such as ethanol or acetone, which should then be collected as chemical waste.
-
Waste Segregation: Never dispose of this compound down the drain or in regular trash. All waste containing this inhibitor, including unused product, contaminated PPE, and cleaning materials, must be segregated into a clearly labeled, dedicated hazardous waste container.
-
Waste Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and its chemical formula if known), and the primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
Container Management: Keep the hazardous waste container securely sealed when not in use. Store it in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal. Your Environmental Health and Safety (EHS) department will provide detailed instructions and schedules for waste collection.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations when working with and disposing of this compound.
By integrating these safety protocols and disposal procedures into your standard laboratory operations, you contribute to a safer research environment and ensure compliance with regulatory standards. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community.
Essential Safety and Logistics for Handling Mmp-9-IN-8
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent small molecule inhibitors like Mmp-9-IN-8. Adherence to strict safety protocols and operational plans is critical to minimize exposure risks and ensure experimental integrity. This guide provides essential, immediate safety and logistical information, including procedural guidance for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory to minimize risk.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant nitrile gloves are required. Double gloving is recommended, especially when handling concentrated solutions.[1][2] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles must be worn at all times.[1][3][4] |
| Body Protection | Lab Coat | A fully buttoned lab coat is required. A disposable gown is recommended when handling larger quantities. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary if there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood. |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles during tasks with a high risk of splashing. |
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Preparation of this compound Solutions
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of the powder.
Solution Preparation Workflow
Caption: Workflow for the safe preparation and storage of this compound solutions.
Recommended Solvents and Storage
| Parameter | Recommendation |
| Recommended Solvents | DMSO is commonly used for creating high-concentration stock solutions. |
| Storage Temperature | Store stock solutions at -20°C for short-term storage and -80°C for long-term storage to prevent degradation. |
| Container | Use a tightly sealed and clearly labeled container. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal
Caption: Segregation and disposal workflow for this compound waste.
Disposal Guidelines
-
Solid Waste : Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal : All hazardous waste must be disposed of in accordance with institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.
MMP-9 Signaling Context
This compound is an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix. Understanding the context of MMP-9's role is crucial for experimental design.
Caption: Simplified overview of MMP-9 activation and its inhibition by this compound.
MMP-9 is involved in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Inflammatory signals can lead to the activation of transcription factors like NF-κB, which in turn upregulates the expression of MMP-9. This compound exerts its effect by inhibiting the enzymatic activity of active MMP-9.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
